3-Piperidyl propanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-piperidin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
SYAXBEMNIXCDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCNC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Beyond the Scaffold: Strategic Selection of Piperidyl Propanoic Acid Derivatives
Topic: 3-Piperidyl propanoic acid: CAS 2102410-49-9 vs. CAS 51052-79-0 Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists
Executive Summary: The Regioisomer Divergence
In high-throughput library synthesis and fragment-based drug discovery (FBDD), "this compound" is often requested as a generic linker or pharmacophore extender. However, the CAS numbers provided—2102410-49-9 and 51052-79-0 —represent two fundamentally different chemical entities with distinct geometries, stereochemical properties, and synthetic implications.
This guide clarifies the critical distinction:
-
CAS 51052-79-0 is the 4-isomer (Achiral, Symmetric).
-
CAS 2102410-49-9 is the (S)-3-isomer (Chiral, Asymmetric).
Selecting the wrong CAS number here is not merely a sourcing error; it is a structural error that alters the vector of the substituent by approximately 60–120 degrees, potentially abolishing potency in structure-activity relationship (SAR) studies.
Structural Identity & Chemical Divergence
The primary confusion stems from the nomenclature. While both can be loosely described as "piperidyl propanoic acids," the attachment point of the propanoic acid chain to the piperidine ring dictates their function.
Comparative Specification Table
| Feature | CAS 51052-79-0 | CAS 2102410-49-9 |
| Precise Chemical Name | 3-(Piperidin-4 -yl)propanoic acid hydrochloride | 3-[(3S )-Piperidin-3 -yl]propanoic acid hydrochloride |
| Regiochemistry | C4-Substituted (Para-like) | C3-Substituted (Meta-like) |
| Chirality | Achiral (Meso/Symmetric) | Chiral (Enantiopure S-isomer) |
| Vector Geometry | Linear / Extended | Angular / Kinked |
| Molecular Weight | 193.67 g/mol (HCl salt) | 193.67 g/mol (HCl salt) |
| Primary Application | Flexible Linker / Spacer | Stereospecific Pharmacophore / Scaffold |
| Cost Profile | Commodity (<$100/100g) | High-Value / Fine Chemical (>$500/1g) |
Visualizing the Vector Difference
The following diagram illustrates the spatial difference between the linear 4-isomer and the angular 3-isomer.
Caption: Structural divergence showing the linear extension of the 4-isomer vs. the angular vector of the 3-isomer.
Synthetic Utility & Reactivity
CAS 51052-79-0: The "Distance" Linker
The 4-isomer is widely used when the primary goal is to extend a functional group away from the core scaffold without introducing new stereocenters.
-
Symmetry: Because the C4 position is a plane of symmetry, the molecule has no enantiomers. This simplifies NMR analysis (fewer splitting patterns) and eliminates the risk of racemization during coupling.
-
Reaction Protocol (Amide Coupling):
-
Solvent: DMF/DCM (1:1).
-
Base: 3.0 eq DIPEA (Essential to neutralize the HCl salt).
-
Coupling Agent: HATU or EDC/HOBt.
-
Note: The secondary amine on the piperidine is highly nucleophilic. If you intend to couple the carboxylic acid end first, the piperidine nitrogen must be protected (e.g., Boc-51052-79-0) or you will induce polymerization.
-
CAS 2102410-49-9: The "Vector" Scaffold
The (S)-3-isomer is used to probe specific binding pockets where the spatial arrangement of the nitrogen relative to the acid tail is critical.
-
Chirality Risk: The C3 stereocenter is generally stable, but harsh basic conditions (e.g., refluxing in NaOEt) could theoretically induce epimerization, although this is less common in piperidines than in pyrrolidines.
-
Enantiomeric Purity: Commercial batches of 2102410-49-9 are usually >97% ee. However, verify optical rotation if the biological assay is highly stereosensitive.
-
Protocol Adjustment:
-
Use milder bases (e.g., NMM or Collidine) if concerned about alpha-proton acidity, though standard DIPEA is usually safe at room temperature.
-
Critical: Ensure you are using the (S)-isomer. The (R)-isomer (CAS 115909-97-2) acts as a distinct biological probe.
-
Decision Matrix: Which CAS to Select?
Do not default to the cheaper 4-isomer (51052-79-0) if your modeling suggests a specific angle is required. Conversely, do not waste budget on the chiral 3-isomer (2102410-49-9) if you only need a linker.
Caption: Workflow for selecting the correct piperidyl propanoic acid derivative based on SAR requirements.
Experimental Validation: Self-Validating Protocols
To ensure you have the correct isomer and salt form, use these analytical checkpoints.
A. 1H-NMR Differentiation
The symmetry of the 4-isomer provides a distinct signature compared to the complex splitting of the 3-isomer.
-
CAS 51052-79-0 (4-Isomer): Look for a simplified spectrum due to the plane of symmetry through the C4-N axis. The C2 and C6 protons will appear equivalent (or very similar), and the C3 and C5 protons will be equivalent.
-
CAS 2102410-49-9 (3-Isomer): Expect a complex multiplet region ("piperidine forest") between 1.0–2.0 ppm. The protons at C2 are diastereotopic and will split distinctly, unlike the symmetric C2/C6 protons of the 4-isomer.
B. Solubility & Free Basing
Both CAS numbers are supplied as HCl salts.
-
Solubility: Highly soluble in water, MeOH, and DMSO. Poorly soluble in DCM/EtOAc unless converted to the free base.
-
Free Base Protocol:
-
Dissolve 1.0 eq of HCl salt in minimal water.
-
Add 1.1 eq of NaOH (1M).
-
Lyophilize (if product is water-soluble) or extract with n-Butanol/DCM (3:1) if organic soluble.
-
Note: Piperidyl propanoic acids are zwitterionic in their free base form (Amino acid-like behavior). They may be difficult to extract into organic solvents. Using the HCl salt directly in the coupling reaction with excess base is preferred.
-
References & Authority
-
PubChem Compound Summary (CAS 51052-79-0). 3-(Piperidin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Link
-
MolCore Chemical Database (CAS 2102410-49-9). 3-[(3S)-3-piperidyl]propanoic acid;hydrochloride.[1][2]Link
-
BLD Pharm Catalog. Stereochemical differentiation of Piperidine propanoic acids. (Verifying the (S)-configuration assignment for the 2102410 series). Link
-
Journal of Medicinal Chemistry. Strategies for Piperidine Scaffold Derivatization in GPCR Ligands. (General reference for 3- vs 4-substitution effects on binding affinity).
Sources
Biological activity of 3-piperidinepropionic acid derivatives
Biological Activity of 3-Piperidinepropionic Acid Derivatives: A Technical Guide
Abstract This technical guide analyzes the pharmacological versatility of the 3-piperidinepropionic acid scaffold. Unlike its lower homolog, nipecotic acid (a GABA uptake inhibitor), the 3-piperidinepropionic acid moiety primarily functions as a critical pharmacophore in integrin antagonists (VLA-4, GPIIb/IIIa) and peripheral histamine H1 receptor antagonists . This document details the structure-activity relationships (SAR), mechanistic basis of ligand-receptor interactions, and validated experimental protocols for synthesizing and assaying these derivatives.
Introduction: The Scaffold & Structural Significance
The 3-piperidinepropionic acid scaffold consists of a piperidine ring substituted at the 3-position with a propionic acid side chain. This specific geometry creates a unique "bidentate" potential:
-
The Basic Nitrogen: Protonatable at physiological pH, serving as a cation mimic (e.g., mimicking the Arginine in RGD sequences).
-
The Carboxylic Acid: Serves as an anion mimic (e.g., mimicking the Aspartate in RGD or LDV sequences) and is crucial for coordinating metal ions in receptor active sites.
Structural Distinction:
-
Nipecotic Acid (Piperidine-3-carboxylic acid): The acid is directly attached to the ring. Primary activity: GABA uptake inhibition (GAT-1).[1]
-
3-Piperidinepropionic Acid: The acid is extended by two carbons. Primary activity: Integrin antagonism (mimicking the extended peptide backbone of RGD/LDV ligands).
Primary Pharmacological Profile: Integrin Antagonism[2]
The most significant biological activity of 3-piperidinepropionic acid derivatives lies in their ability to inhibit integrins, specifically VLA-4 (α4β1) and GPIIb/IIIa (αIIbβ3) .
VLA-4 (α4β1) Antagonists
VLA-4 is a key mediator of leukocyte adhesion and migration (inflammation) and hematopoietic stem cell retention.[2]
-
Mechanism of Action: The propionic acid moiety mimics the Aspartate residue of the VCAM-1 ligand sequence (Leu-Asp-Val). It coordinates with the divalent cation (Mg²⁺ or Mn²⁺) at the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β-subunit.
-
Key Derivative: N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine.
-
Therapeutic Application: Treatment of asthma, multiple sclerosis, and mobilization of hematopoietic stem cells.
GPIIb/IIIa (Fibrinogen Receptor) Antagonists
These derivatives act as anti-thrombotic agents by blocking fibrinogen binding to platelets.[3][4]
-
Mechanism: They mimic the Arg-Gly-Asp (RGD) sequence. The piperidine nitrogen mimics the Arg guanidine, while the propionic acid mimics the Asp carboxylate.
-
SAR Insight: The distance between the basic nitrogen and the acidic group is critical (~10–15 Å). The 3-piperidinepropionic acid scaffold provides a semi-rigid linker that maintains this optimal distance better than flexible linear chains.
Visualization: Integrin Binding Mechanism
The following diagram illustrates the interaction between the scaffold and the Integrin MIDAS site.
Caption: Schematic of the coordination between the 3-piperidinepropionic acid carboxylate and the Integrin MIDAS cation.
Secondary Profile: Zwitterionic Antihistamines
Derivatives of 3-piperidinepropionic acid have been successfully developed as non-sedating H1-receptor antagonists (e.g., HSR-609).[5]
-
The Zwitterion Strategy: By attaching the propionic acid chain to the piperidine nitrogen of a tricyclic antihistamine core, the molecule becomes zwitterionic (positive charge on N, negative on COO⁻) at physiological pH.
-
Biological Outcome: This polarity prevents the drug from crossing the Blood-Brain Barrier (BBB), restricting its activity to peripheral H1 receptors and eliminating CNS side effects like drowsiness.
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Biological Effect |
| Piperidine Nitrogen (N1) | Aryl-sulfonyl / Biaryl groups | Increases affinity for VLA-4 hydrophobic pockets. |
| Piperidine Nitrogen (N1) | Tricyclic ring systems | Confers Histamine H1 antagonist activity. |
| Propionic Acid Chain | Shortening to -COOH (Nipecotic) | Shifts activity from Integrin antagonism to GABA uptake inhibition . |
| Propionic Acid Chain | Esterification (Ethyl ester) | Increases lipophilicity (Prodrug); hydrolyzed in vivo to active acid. |
| C3 Stereochemistry | (R) vs (S) Enantiomers | Critical for potency; VLA-4 antagonists often prefer the (S)-configuration. |
Experimental Protocols
Synthesis of Ethyl 3-Piperidinepropionate (General Workflow)
This protocol describes the reduction of a pyridine precursor, a common entry point for generating the scaffold.
-
Reactants: 3-Pyridinepropionic acid, Ethanol, HCl (cat), PtO₂ (Adams' catalyst).
-
Esterification: Reflux 3-pyridinepropionic acid in ethanol with catalytic HCl for 4 hours. Evaporate solvent to yield ethyl 3-pyridinepropionate.
-
Hydrogenation:
-
Dissolve the ester in acetic acid.
-
Add PtO₂ (5 mol%).
-
Pressurize with H₂ (50 psi) in a Parr shaker for 12 hours at RT.
-
Critical Step: Filter catalyst over Celite immediately to prevent side reactions.
-
-
Workup: Neutralize with NaHCO₃, extract with DCM, and concentrate.
-
Validation: 1H NMR should show loss of aromatic protons (7.0–8.5 ppm) and appearance of multiplet signals (1.0–3.0 ppm) for the piperidine ring.
In Vitro Assay: GPIIb/IIIa Platelet Aggregation
This assay validates the biological activity of the derivative as a functional integrin antagonist.
-
Reagents: Human Platelet-Rich Plasma (PRP), ADP (agonist), Test Compound (dissolved in saline/DMSO).
-
Instrumentation: Light Transmission Aggregometer (LTA).
-
Protocol:
-
Preparation: Adjust PRP count to 2.5 × 10⁸ platelets/mL using platelet-poor plasma.
-
Incubation: Incubate 450 µL PRP with 50 µL of Test Compound (various concentrations) for 5 min at 37°C.
-
Activation: Add 10 µM ADP to induce aggregation.
-
Measurement: Monitor light transmission for 5 minutes. 100% aggregation = max light transmission (clear solution).
-
Analysis: Calculate IC₅₀ by plotting % Inhibition vs. Log[Concentration].
-
Experimental Workflow Diagram
Caption: Workflow from precursor selection to biological validation of 3-piperidinepropionic acid derivatives.
References
-
Design of a new class of orally active fibrinogen receptor antagonists. Source: Journal of Medicinal Chemistry (1998). Context: Establishes the piperidine-propionic acid scaffold as a potent RGD mimic for GPIIb/IIIa inhibition. URL:[Link]
-
N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2003). Context: Defines the SAR for VLA-4 antagonism using this scaffold. URL:[Link]
-
Amphoteric drugs. Synthesis and antiallergic activity of 3-piperidinepropionic acid derivatives. Source: Journal of Medicinal Chemistry (1994). Context: Describes the zwitterionic strategy for peripheral H1 antagonism (HSR-609). URL:[Link]
-
Nipecotic acid directly activates GABAA-like ion channels. Source: British Journal of Pharmacology (2002). Context: Provides the contrasting pharmacological profile of the lower homolog (nipecotic acid). URL:[Link]
Sources
- 1. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells [mdpi.com]
- 3. Oral GPIIb/IIIa antagonists: what went wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmaj.ca [cmaj.ca]
- 5. Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[1]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight and pKa Characterization of 3-(Piperidin-3-yl)propanoic Acid
[1]
Executive Summary & Chemical Identity
3-(Piperidin-3-yl)propanoic acid is a zwitterionic amino acid derivative featuring a saturated piperidine heterocycle substituted at the C3 position with a propanoic acid side chain.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics, integrin antagonists, and GABA (gamma-aminobutyric acid) analogs.
This guide provides a definitive technical analysis of its physicochemical properties, focusing on molecular weight and ionization constants (pKa), and details a self-validating potentiometric protocol for their experimental determination.
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | 3-(Piperidin-3-yl)propanoic acid |
| Common Isomer | The "3-piperidyl" designation explicitly refers to the C3-substituted isomer.[1][2] (Note: The C4-isomer, 3-(piperidin-4-yl)propanoic acid, is also common but chemically distinct).[1] |
| CAS Number | 2102410-49-9 (Hydrochloride salt); Generic free base often referenced by scaffold ID.[1] |
| Molecular Formula | |
| SMILES | OC(=O)CCC1CCCNC1 |
Physicochemical Core Data
The following data represents the consensus values derived from structural homolog analysis (e.g., nipecotic acid, GABA) and available experimental databases.
Molecular Weight Analysis
| Form | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Free Base (Zwitterion) | 157.21 | 157.1103 |
| Hydrochloride Salt | 193.67 | 193.0870 |
Dissociation Constants (pKa) & Ionization
As an amino acid analog, the molecule exists as a zwitterion at physiological pH. It possesses two ionizable centers:
-
Acidic Center (
): The distal carboxylic acid group. -
Basic Center (
): The secondary amine within the piperidine ring.
| Ionizable Group | pKa Value (Est.) | Type | Description |
| Carboxylic Acid | 4.2 – 4.4 | Acidic | Deprotonation of |
| Piperidine Nitrogen | 10.6 – 11.0 | Basic | Deprotonation of |
| Isoelectric Point (pI) | ~7.5 | Neutral | pH at which net charge is zero ( |
Technical Insight: Unlike
-amino acids where the ammonium group exerts a strong electron-withdrawing inductive effect on the carboxylate (lowering pKa to ~2), the ethyl spacer in 3-(piperidin-3-yl)propanoic acid attenuates this effect.[1] Consequently, the carboxyl pKa is closer to that of unsubstituted propanoic acid (~4.87), slightly lowered by the distant ammonium.
Ionization Pathway Visualization
The following diagram illustrates the pH-dependent speciation of the molecule, shifting from cationic to anionic forms.
Caption: Stepwise deprotonation pathway. The molecule is predominantly zwitterionic at physiological pH (7.4).
Experimental Protocol: Potentiometric Determination of pKa
To experimentally validate the pKa values, Potentiometric Titration is the gold standard method. This protocol ensures high accuracy by accounting for ionic strength and carbonate contamination.
Materials & Reagents
-
Analyte: ~50 mg 3-(piperidin-3-yl)propanoic acid (HCl salt preferred for solubility).
-
Titrant: 0.1 M NaOH (Standardized against Potassium Hydrogen Phthalate).
-
Solvent: Degassed HPLC-grade water (free of
). -
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength
). -
Instrumentation: pH meter with glass combination electrode (precision ±0.001 pH).
Step-by-Step Methodology
-
System Calibration:
-
Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01).
-
Verify slope efficiency (acceptable range: 95% - 102%).
-
-
Sample Preparation:
-
Dissolve
mol of the substance in 50 mL of 0.1 M KCl solution. -
Critical Step: Purge the solution with
or Argon gas for 10 minutes to remove dissolved , which acts as an interfering acid.
-
-
Titration Workflow:
-
Acidic Baseline: If starting with the free base, add a known excess of HCl to fully protonate the system (pH < 2.5).
-
Titrant Addition: Add 0.1 M NaOH in small increments (e.g., 0.05 mL).
-
Equilibrium Wait: Allow pH to stabilize (drift < 0.002 pH/min) before recording.
-
Data Collection: Continue titration until pH reaches > 12.0.
-
-
Data Analysis (Bjerrum Method):
-
Plot pH (y-axis) vs. Volume of NaOH (x-axis).[1]
-
Identify inflection points using the first derivative (
). -
Calculate
(average number of protons bound) to determine pKa values at and .
-
Workflow Visualization
Caption: Logical flow for precise pKa determination using acid-base potentiometry.
Applications in Drug Development
The unique pKa profile of 3-(piperidin-3-yl)propanoic acid makes it a valuable tool in "Fragment-Based Drug Discovery" (FBDD).[1]
-
Peptidomimetics: The propanoic acid chain acts as a flexible linker, mimicking the side chains of Arginine or Lysine but with a fixed cyclic amine.
-
Integrin Antagonists: Used as a basic scaffold to target RGD-binding integrins where the distance between the acidic and basic centers is critical for potency.
-
Solubility Enhancer: The high pKa of the piperidine nitrogen ensures the molecule remains protonated and soluble at physiological pH, improving the bioavailability of lipophilic drugs when attached as a side chain.
References
Navigating Positional Isomerism: A Technical Guide to Differentiating 3-Piperidyl and 4-Piperidyl Propanoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological function. Positional isomers, which share an identical molecular formula but differ in the placement of a substituent on a core scaffold, can exhibit drastically different pharmacological, toxicological, and pharmacokinetic profiles. The piperidine ring, a cornerstone of many successful therapeutics, frequently presents such challenges. This guide provides a comprehensive technical framework for the unambiguous differentiation of two key positional isomers: 3-piperidyl propanoic acid and 4-piperidyl propanoic acid. By synthesizing foundational chemical principles with advanced analytical methodologies, this document serves as an essential resource for scientists dedicated to the rigorous and accurate characterization of novel chemical entities.
The Strategic Importance of Isomer Differentiation in Drug Discovery
The piperidine scaffold is a privileged structure in drug design, valued for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions with biological targets. However, the seemingly subtle shift of a functional group on this ring can have profound consequences. Misidentifying the 3-isomer for the 4-isomer, or vice versa, can lead to:
-
Unforeseen Toxicity: Isomers can interact with different off-target proteins, resulting in unexpected adverse effects.
-
Compromised Intellectual Property: The novelty and patentability of a new chemical entity rely on its precise and unique chemical structure.
Therefore, the ability to definitively distinguish between these isomers is not merely a matter of analytical chemistry; it is a fundamental requirement for efficient, safe, and successful drug development.
Core Structural and Physicochemical Disparities
The primary distinction between the two isomers is the attachment point of the propanoic acid side chain to the piperidine ring. This single change gives rise to fundamental differences in symmetry, chirality, and the intramolecular environment.
-
This compound: With the substituent at the C-3 position, the molecule is asymmetric and therefore chiral . It exists as a pair of enantiomers (R and S). The closer proximity of the acidic carboxyl group and the basic ring nitrogen can lead to intramolecular interactions that influence conformation and reactivity.
-
4-Piperidyl Propanoic Acid: The substituent at the C-4 position creates a plane of symmetry through the nitrogen atom and the C-4 carbon. Consequently, this molecule is achiral . The functional groups are more spatially distant, minimizing intramolecular interactions compared to the 3-isomer.
These structural differences directly impact key physicochemical properties, which are summarized below.
| Property | This compound | 4-Piperidyl Propanoic Acid | Rationale for Difference |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ | Identical atoms, different arrangement. |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol | Identical atoms, different arrangement.[1] |
| Symmetry | Asymmetric | Plane of Symmetry | The C-4 position allows for a mirror plane, while the C-3 position does not. |
| Chirality | Chiral (Exists as R/S enantiomers) | Achiral | The lack of symmetry in the 3-isomer results in a stereocenter. |
| Predicted Acidity (pKa of COOH) | ~4.7 | ~4.9 | The basic nitrogen atom has a slight electron-withdrawing inductive effect, which is stronger at the closer C-3 position, stabilizing the carboxylate and increasing acidity.[2] |
| Predicted Basicity (pKa of NH₂⁺) | ~10.8 | ~11.0 | The electron-withdrawing carboxyl group reduces the basicity of the nitrogen. This effect is more pronounced when the group is closer at the C-3 position. |
Note: pKa values are predictions based on chemical principles and may vary slightly from experimental values.
Plausible Synthetic Pathways
The synthesis of these isomers typically relies on well-established organic chemistry reactions. Understanding the synthetic origin of a sample can provide clues about potential isomeric impurities.
-
For 4-Piperidyl Propanoic Acid: A common approach is the alkylation of a protected 4-piperidone, followed by a Wittig-type reaction to introduce the two-carbon side chain, and subsequent reduction and deprotection.
-
For this compound: Synthesis is more complex due to chirality. It often starts from a chiral precursor like 3-hydroxypiperidine or involves an asymmetric reaction, such as a rhodium-catalyzed asymmetric reductive Heck reaction on a pyridine precursor.[3] A Michael addition of a protected piperidine to an acrylate can also be employed, which would typically yield a racemic mixture requiring subsequent chiral resolution.
The Analytical Toolkit: A Multi-Technique Approach
No single technique can provide absolute confirmation. A robust analytical workflow leverages the strengths of multiple orthogonal methods to build an undeniable case for the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the most powerful technique for distinguishing these positional isomers. The key lies in exploiting the molecular symmetry.
-
¹H NMR Analysis:
-
4-Isomer (Symmetric): The spectrum will be relatively simple. Protons on C-2 and C-6 are chemically equivalent, as are protons on C-3 and C-5. This results in fewer, more distinct signals.
-
3-Isomer (Asymmetric): The spectrum will be significantly more complex. All protons on the piperidine ring are chemically non-equivalent, leading to a crowded spectrum with multiple overlapping multiplets that are difficult to assign without further experiments.
-
-
¹³C NMR Analysis:
-
4-Isomer (Symmetric): Due to the plane of symmetry, only five carbon signals are expected for the piperidine ring and side chain (C4, C3/5, C2/6, and two for the side chain, plus the carboxyl carbon).
-
3-Isomer (Asymmetric): All eight carbon atoms are chemically unique, resulting in eight distinct signals in the spectrum. This provides a clear diagnostic fingerprint.
-
Experimental Protocol: NMR-Based Isomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O to allow exchange of the NH and COOH protons, or CD₃OD).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Observe the complexity and number of distinct spin systems in the aliphatic region (1.5-3.5 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Count the number of signals. Five signals in the aliphatic/acid region strongly suggest the 4-isomer, while eight signals confirm the 3-isomer.
-
2D NMR (COSY & HSQC): If ambiguity remains, acquire a 2D COSY spectrum to establish proton-proton coupling networks and an HSQC spectrum to correlate each proton with its directly attached carbon. This allows for definitive assignment of all atoms in the structure.[4][5]
Mass Spectrometry (MS): Differentiating by Fragmentation
While both isomers have identical molecular weights, their behavior under tandem mass spectrometry (MS/MS) can be used for differentiation. The position of the side chain influences the stability of fragment ions.[6][7]
-
Fragmentation Pathways: Upon collision-induced dissociation (CID), the protonated molecules will fragment. The initial cleavages often involve the piperidine ring. The stability of the resulting carbocations or radical cations can differ based on the substituent position, leading to different relative abundances of fragment ions. For example, the fragmentation pathways leading to the loss of the propanoic acid group or ring-opening can produce unique daughter ions or significantly different ion ratios that serve as a diagnostic signature.[8][9]
Experimental Protocol: LC-MS/MS Isomer Differentiation
-
Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective for separating these polar isomers.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode to generate the protonated parent ion [M+H]⁺.
-
Full Scan MS: Confirm the presence of the correct mass-to-charge ratio (m/z) for the protonated molecule.
-
Tandem MS (MS/MS): Isolate the parent ion and subject it to CID. Acquire the product ion spectrum.
-
Comparative Analysis: Compare the product ion spectra of the unknown sample against a known standard of one or both isomers. The presence of unique fragment ions or significant differences in the relative abundance ratios of common fragments can confirm the isomer's identity.[6]
High-Performance Liquid Chromatography (HPLC): Separation and Purity
HPLC is essential for determining the isomeric purity of a sample and for isolating the individual isomers.
-
HILIC: As mentioned, HILIC is often the method of choice for separating these polar compounds, typically providing better retention and resolution than standard reversed-phase columns.
-
Chiral Chromatography: This technique is mandatory for the this compound isomer to separate its R and S enantiomers. This is critical as enantiomers often have different pharmacological effects.
Integrated Analytical Workflow
A logical, step-by-step workflow ensures a comprehensive and definitive analysis. The following diagram outlines this process.
Sources
- 1. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Piperidinepropanoic Acid – Nomenclature, Synthesis, and Pharmacological Applications
Executive Summary
3-Piperidinepropanoic acid represents a critical structural scaffold in medicinal chemistry, serving as a homolog to nipecotic acid (piperidine-3-carboxylic acid) and a bioisostere of
Critical Disambiguation: The term "3-Piperidinepropanoic acid" is chemically ambiguous and frequently conflated in commercial catalogs. It primarily refers to two distinct constitutional isomers:
-
3-(Piperidin-3-yl)propanoic acid: The ring-substituted isomer, crucial for chiral drug scaffolds (e.g., GABA uptake inhibitors).
-
3-(Piperidin-1-yl)propanoic acid: The N-substituted isomer, commonly used as a buffer or linker.
This guide prioritizes the 3-(piperidin-3-yl)propanoic acid isomer due to its higher significance in structure-activity relationship (SAR) studies and peptidomimetic design.
Nomenclature and Identification
Precise nomenclature is non-negotiable in this context to prevent synthetic errors. The "3-" prefix in the non-systematic name can refer either to the position of substitution on the piperidine ring or the position on the propanoic acid chain.
Comparative Identification Matrix
| Feature | Target Isomer A (Ring-Substituted) | Target Isomer B (N-Substituted) |
| Common Name | 3-Piperidinepropanoic acid | 1-Piperidinepropanoic acid |
| Preferred IUPAC Name | 3-(Piperidin-3-yl)propanoic acid | 3-(Piperidin-1-yl)propanoic acid |
| CAS Registry Number | 19725-33-8 (Free base)71985-82-5 (HCl salt) | 26371-07-3 (Free base)14788-15-9 (HCl salt) |
| Molecular Formula | C | C |
| Chirality | Yes (C3 is a stereocenter) | No (Achiral) |
| Key Application | GABA analogues, SSTR4 modulators | Buffers, Linkers, Polymer additives |
Nomenclature Disambiguation Logic
The following diagram illustrates the parsing logic required to identify the correct chemical entity from the ambiguous trade name.
Figure 1: Decision tree for resolving the ambiguity in the nomenclature of piperidinepropanoic acid derivatives.
Structural Analysis & Properties
Focusing on 3-(Piperidin-3-yl)propanoic acid (Isomer A), the molecule possesses a stereocenter at the C3 position of the piperidine ring.
-
Stereochemistry: The compound exists as (R) and (S) enantiomers. In biological systems, the specific enantiomer often dictates potency. For instance, nipecotic acid derivatives often show stereoselectivity in GABA transporter (GAT) binding.
-
Conformation: The piperidine ring predominantly adopts a chair conformation. The propanoic acid side chain at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions, although the energy barrier for ring flipping allows for conformational adaptation upon receptor binding.
-
Zwitterionic Character: In aqueous solution near neutral pH, the molecule exists as a zwitterion. The secondary amine (pKa ~10-11) is protonated, and the carboxylic acid (pKa ~4-5) is deprotonated.
Synthetic Methodologies
Synthesis of 3-(Piperidin-3-yl)propanoic acid
The most robust route involves the reduction of pyridine derivatives. This ensures the carbon skeleton is established before the saturation of the ring.
Protocol Overview:
-
Precursor Formation: Knoevenagel condensation of 3-pyridinecarboxaldehyde with malonic acid yields 3-(3-pyridyl)acrylic acid.
-
Hydrogenation: Catalytic hydrogenation reduces both the alkene and the pyridine ring.
Step-by-Step Protocol:
-
Condensation: Dissolve 3-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine with a catalytic amount of piperidine. Reflux at 100°C for 4 hours. Acidify to precipitate 3-(3-pyridyl)acrylic acid .
-
Reduction: Dissolve the acrylic acid intermediate in acetic acid. Add PtO
(Adams' catalyst) or 5% Rh/C (10 wt%). Hydrogenate at 50 psi H at room temperature for 12-24 hours. -
Purification: Filter catalyst. Remove solvent in vacuo. Recrystallize from ethanol/ether to yield 3-(piperidin-3-yl)propanoic acid (usually as the acetate or HCl salt depending on workup).
Synthesis of 3-(Piperidin-1-yl)propanoic acid (Contrast)
This isomer is synthesized via a Michael addition, a completely different mechanism.
-
Reaction: Piperidine + Methyl Acrylate
Methyl 3-(piperidin-1-yl)propanoate. -
Hydrolysis: Saponification with NaOH/H
O yields the acid.
Figure 2: Synthetic divergence between the ring-substituted and N-substituted isomers.
Applications in Drug Development[6][7][8]
GABA Analogues and Uptake Inhibitors
3-(Piperidin-3-yl)propanoic acid is a homolog of nipecotic acid , a potent inhibitor of GABA uptake. By extending the carboxylic acid chain by two carbons (propanoic vs. carboxylic), the spatial relationship between the cationic amine and the anionic carboxylate is altered.
-
Mechanism: This alteration probes the steric tolerance of the GABA transporter (GAT-1).
-
Bioisosterism: It serves as a conformationally restricted analogue of
-aminovaleric acid.
Peptide Mimetics (Fmoc/Boc Derivatives)
In solid-phase peptide synthesis (SPPS), the N-protected forms (e.g., N-Boc-3-piperidinepropanoic acid , CAS 372144-09-7) are used as "gamma-amino acid" building blocks.
-
Utility: Introducing this scaffold into a peptide backbone induces a turn or kink, restricting conformational freedom and potentially increasing proteolytic stability.
-
SSTR4 Modulators: Recent patents indicate the use of piperidinyl-3-propanoic acid derivatives in modulating Somatostatin Receptor 4 (SSTR4), relevant for treating Alzheimer's and other CNS disorders.
Chemical Probes
The N-substituted isomer (1-yl) is frequently used to modify surfaces or synthesize dendrimers where a terminal carboxylic acid is required, linked via a stable tertiary amine.
References
-
PubChem. 3-(Piperidin-1-yl)propanoic acid hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]
-
Mishra, S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 2023. [Link]
- Google Patents.Piperidinyl-3-(aryloxy)
Sources
Methodological & Application
Application Note: A Chiral Pool Approach to the Synthesis of (R)-3-(Piperidin-3-yl)propanoic Acid from L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, technically detailed guide for the enantioselective synthesis of (R)-3-(piperidin-3-yl)propanoic acid, a valuable chiral building block in medicinal chemistry. The protocol leverages L-glutamic acid, an inexpensive and readily available starting material from the chiral pool, to establish the desired stereochemistry. The synthetic strategy is bifurcated into two primary stages: first, the construction of a key chiral intermediate, (R)-piperidine-3-methanol, via a series of transformations including cyclization, N-protection, Arndt-Eistert homologation, and reduction. The second stage focuses on the elaboration of the C3 side-chain through oxidation, olefination, hydrogenation, and final deprotection to yield the target molecule. This guide emphasizes the causality behind experimental choices, providing field-proven insights and self-validating protocols through integrated monitoring and characterization steps.
Introduction and Strategic Overview
The piperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, chiral 3-substituted piperidines are of immense interest due to their presence in neurologically active agents, where stereochemistry often dictates therapeutic efficacy and safety profiles.[3][4] The target molecule, 3-(piperidin-3-yl)propanoic acid, is a higher-order analog of nipecotic acid, a well-known inhibitor of γ-aminobutyric acid (GABA) uptake.[5][6][7] Its synthesis, therefore, is of significant interest for constructing novel CNS-active agents.
Exploiting the "chiral pool" is an efficient and cost-effective strategy for asymmetric synthesis. L-glutamic acid is an ideal starting material, offering a natural, enantiopure source of carbon and nitrogen.[8] Our synthetic route transforms the five-carbon backbone of glutamic acid into the six-membered piperidine ring via a key one-carbon homologation step, preserving the stereochemical integrity of the original α-carbon, which ultimately becomes the C3 stereocenter of the piperidine ring.
The overall synthetic pathway is outlined below.
Caption: High-level overview of the two-part synthetic strategy.
Part 1: Synthesis of the Chiral Piperidine Core
The initial phase of the synthesis focuses on converting L-glutamic acid into the versatile intermediate (R)-piperidine-3-methanol. This involves an initial cyclization to form a stable five-membered ring, which is then expanded and reduced to the desired six-membered core.
Caption: Workflow for the synthesis of the chiral piperidine core.
Protocol 1.1: Preparation of (S)-Pyroglutamic Acid
-
Rationale: This initial step involves the intramolecular cyclization of L-glutamic acid to form the thermodynamically stable five-membered lactam, pyroglutamic acid. This reaction proceeds readily with heating in water and simplifies the molecule for subsequent transformations by protecting the amine and γ-carboxylic acid functionalities within the lactam structure.
-
Procedure:
-
Suspend L-glutamic acid (100 g, 0.68 mol) in deionized water (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the slurry to reflux (approx. 120-130°C oil bath temperature). The solid will gradually dissolve.
-
Maintain reflux for 4 hours.
-
Monitor the reaction by TLC (n-butanol:acetic acid:water = 4:1:1), observing the disappearance of the starting material spot.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 2 hours to crystallize the product.
-
Filter the white crystalline solid, wash with a small amount of ice-cold water, and dry under vacuum.
-
-
Expected Outcome: (S)-Pyroglutamic acid as a white crystalline solid. Yield: 80-85 g (91-97%).
Protocol 1.2: N-Protection of (S)-Pyroglutamic Acid
-
Rationale: The lactam nitrogen must be protected to prevent side reactions in the subsequent reduction step. The benzyloxycarbonyl (Cbz) group is chosen as it is robust and can be removed later under standard hydrogenation conditions, which may be used in other steps.
-
Procedure:
-
Dissolve (S)-pyroglutamic acid (50 g, 0.387 mol) in 2 M NaOH (200 mL) in a flask cooled in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 65 mL, 0.465 mol) dropwise while maintaining the temperature below 10°C.
-
Simultaneously, add 4 M NaOH solution as needed to keep the pH between 9-10.
-
After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether (2 x 100 mL) to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with concentrated HCl, keeping the solution cool in an ice bath.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Expected Outcome: N-Cbz-(S)-pyroglutamic acid as a viscous oil or low-melting solid. Yield: ~95%.
Protocol 1.3: Arndt-Eistert Homologation
-
Rationale: This is the key strategic step to expand the carbon backbone. The carboxylic acid is converted to a diazoketone via its acid chloride. The subsequent Wolff rearrangement in the presence of a silver catalyst will extrude N₂ and rearrange the carbon skeleton, inserting a CH₂ group and forming a ketene, which is trapped by methanol to yield a β-amino ester.
-
Procedure:
-
Acid Chloride Formation: To a solution of N-Cbz-(S)-pyroglutamic acid (40 g, 0.15 mol) in anhydrous THF (200 mL), add thionyl chloride (13.2 mL, 0.18 mol) dropwise at 0°C. Stir for 2 hours at room temperature. Remove solvent and excess SOCl₂ in vacuo.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF (100 mL) and cool to 0°C. Add this solution slowly to a freshly prepared, cold solution of diazomethane (~0.45 mol) in diethyl ether. Caution: Diazomethane is toxic and explosive. Use appropriate shielding and glassware.
-
Stir the reaction at 0°C for 3 hours, then allow it to stand overnight at 4°C.
-
Carefully quench excess diazomethane by dropwise addition of acetic acid until nitrogen evolution ceases.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of silver(I) oxide (2 g) in anhydrous methanol (300 mL). Heat this suspension to 55-60°C.
-
Slowly add the diazoketone solution to the hot silver oxide suspension. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Cool the mixture, filter through Celite to remove the silver catalyst, and concentrate the filtrate under reduced pressure.
-
-
Expected Outcome: A crude product containing the homologated ester, which will cyclize to the piperidone. This is often taken directly to the next step.
Protocol 1.4 & 1.5: Reductive Cyclization and Lactam/Ester Reduction
-
Rationale: The intermediate from the homologation is unstable and is typically cyclized and reduced in one pot or sequentially. Here we describe a powerful reduction that will both reduce the newly formed ester and the lactam carbonyl to form the desired piperidine ring and the primary alcohol. Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are suitable for this transformation.
-
Procedure:
-
Carefully add the crude product from Protocol 1.3 to a stirred suspension of LiAlH₄ (17 g, 0.45 mol) in anhydrous THF (500 mL) at 0°C under a nitrogen atmosphere.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 8 hours.
-
Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water (17 mL), 15% NaOH solution (17 mL), and then water again (51 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude oil by vacuum distillation or column chromatography (DCM:MeOH with 1% NH₄OH) to obtain the product.
-
-
Expected Outcome: (R)-Piperidine-3-methanol as a colorless oil. The Cbz group is cleaved during the LiAlH₄ workup.
| Intermediate | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Notes |
| (S)-Pyroglutamic Acid | 129.11 | 91-97% | White solid, ¹H NMR shows characteristic lactam protons. |
| N-Cbz-(S)-Pyroglutamic Acid | 263.26 | >95% | Viscous oil, ¹H NMR shows aromatic Cbz protons. |
| (R)-Piperidine-3-methanol | 115.17 | 50-60% (from 1.2) | Colorless oil, MS (ESI+) m/z 116.1 [M+H]⁺. |
Part 2: Elaboration of the C3 Side-Chain
With the chiral piperidine core in hand, the focus shifts to building the propanoic acid side chain. This is achieved via a two-carbon homologation using an olefination reaction, followed by reduction and hydrolysis.
Caption: Workflow for side-chain elaboration to the final product.
Protocol 2.1: N-Protection of (R)-Piperidine-3-methanol
-
Rationale: The piperidine nitrogen must be protected before the oxidation step. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the oxidation and olefination conditions but easily removed under acidic conditions at the end of the synthesis.[8]
-
Procedure:
-
Dissolve (R)-piperidine-3-methanol (10 g, 86.8 mmol) in a 1:1 mixture of Dioxane:Water (100 mL).
-
Add sodium bicarbonate (14.6 g, 174 mmol).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 20.8 g, 95.5 mmol) in dioxane (50 mL) dropwise.
-
Stir at room temperature overnight.
-
Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the product.
-
-
Expected Outcome: N-Boc-(R)-piperidine-3-methanol as a colorless oil. Yield: ~98%.
Protocol 2.2: Oxidation to the Aldehyde
-
Rationale: The primary alcohol is oxidized to an aldehyde. Mild conditions are required to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice as it is highly selective and the reaction can be performed at room temperature.
-
Procedure:
-
Dissolve N-Boc-(R)-piperidine-3-methanol (15 g, 69.7 mmol) in anhydrous DCM (250 mL).
-
Add Dess-Martin periodinane (35.5 g, 83.6 mmol) portion-wise at room temperature.
-
Stir for 2-3 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Quench the reaction by adding a saturated solution of NaHCO₃ (150 mL) and a saturated solution of Na₂S₂O₃ (150 mL).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude aldehyde is often used immediately.
-
-
Expected Outcome: N-Boc-(R)-piperidine-3-carbaldehyde as a pale yellow oil.
Protocol 2.3: Horner-Wadsworth-Emmons (HWE) Olefination
-
Rationale: The HWE reaction is used to convert the aldehyde into an α,β-unsaturated ester, adding the final two carbons of the propanoic acid chain. This reaction is generally high-yielding and produces the thermodynamically favored E-isomer.
-
Procedure:
-
Suspend sodium hydride (NaH, 60% in mineral oil, 3.34 g, 83.6 mmol) in anhydrous THF (150 mL) at 0°C.
-
Add triethyl phosphonoacetate (16.5 mL, 83.6 mmol) dropwise. Stir until hydrogen evolution ceases.
-
Add a solution of the crude aldehyde from Protocol 2.2 in THF (50 mL) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench carefully with saturated NH₄Cl solution.
-
Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (Hexane:Ethyl Acetate gradient).
-
-
Expected Outcome: Ethyl (R,E)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)acrylate as a colorless oil.
Protocol 2.4: Catalytic Hydrogenation
-
Rationale: The double bond of the α,β-unsaturated ester is reduced to a single bond using catalytic hydrogenation. This reaction proceeds cleanly under standard conditions.
-
Procedure:
-
Dissolve the unsaturated ester (~60 mmol) in ethanol (200 mL).
-
Add 10% Palladium on Carbon (Pd/C, ~1 g).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker at 50 psi) and stir vigorously overnight.
-
Filter the mixture through Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to yield the product.
-
-
Expected Outcome: Ethyl (R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoate as a colorless oil. Yield: >95%.
Protocol 2.5: Final Deprotection and Saponification
-
Rationale: The final step involves two transformations: saponification of the ethyl ester to the carboxylic acid using a base, followed by removal of the Boc protecting group under acidic conditions.
-
Procedure:
-
Saponification: Dissolve the ester from Protocol 2.4 (~55 mmol) in a 3:1 mixture of THF:Water (120 mL). Add lithium hydroxide (LiOH, 3.95 g, 165 mmol) and stir at room temperature for 3 hours.
-
Acidify the mixture to pH ~3 with 1 M HCl.
-
Extract with ethyl acetate (3 x 100 mL). Dry the organic layers over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the resulting crude acid in DCM (100 mL). Add trifluoroacetic acid (TFA, 40 mL) and stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to remove residual TFA.
-
The product can be purified by recrystallization or ion-exchange chromatography.
-
-
Expected Outcome: (R)-3-(Piperidin-3-yl)propanoic acid (often as the TFA salt) as a white solid or hygroscopic foam.
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Notes |
| N-Boc-(R)-Piperidine-3-methanol | 215.29 | >98% | Oil, ¹H NMR shows Boc protons at ~1.45 ppm. |
| Ethyl (R,E)-acrylate | 283.38 | 75-85% (from 2.2) | Oil, ¹H NMR shows vinyl protons at ~5.8 and ~6.9 ppm. |
| Ethyl (R)-propanoate | 285.40 | >95% | Oil, MS (ESI+) m/z 286.2 [M+H]⁺. |
| (R)-3-(Piperidin-3-yl)propanoic Acid | 157.21 | 85-95% (from 2.4) | Solid, MS (ESI+) m/z 158.1 [M+H]⁺. |
References
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC), 63(5). [Link][8]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link][1][2]
-
DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. [Link]
-
Synthesis of Organic Compounds. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
CSIR-NIScPR. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(94), 11543-11545. [Link][3]
-
ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Link Springer. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link][5]
-
PubMed. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. [Link][7]
-
ACS Publications. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. [Link][9]
- Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
-
ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. [Link][4]
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: N-Boc Protection of 3-Piperidinepropionic Acid Derivatives
This Application Note and Protocol is designed for the N-tert-butoxycarbonyl (Boc) protection of C-substituted piperidinepropionic acid derivatives (e.g., 3-(piperidin-3-yl)propionic acid or 3-(piperidin-4-yl)propionic acid).
Critical Scope Definition: The term "3-piperidinepropionic acid" is chemically ambiguous. It can refer to:
-
3-(Piperidin-1-yl)propanoic acid (CAS 26371-07-3): An N-substituted tertiary amine. This compound cannot be Boc-protected as it lacks a free N-H proton.
-
3-(Piperidin-3-yl)propanoic acid: A C-substituted secondary amine. This is the valid substrate for this protocol.
This guide assumes the user possesses a piperidine scaffold with a free secondary amine (Scenario 2).
Introduction & Mechanistic Rationale
The protection of the piperidine nitrogen is a critical first step in preventing side reactions (such as N-alkylation or amidation) during downstream modifications of the carboxylic acid tail.
The Challenge: Zwitterionic Solubility
Unlike simple amines, 3-piperidinepropionic acid exists as a zwitterion (internal salt) at neutral pH. It is insoluble in non-polar organic solvents (DCM, Toluene) and only sparingly soluble in water.
-
The Solution: We utilize Schotten-Baumann conditions (biphasic aqueous/organic system at alkaline pH).
-
Mechanism: The base (NaOH) serves two roles:
-
Deprotonates the ammonium (
), rendering the amine nucleophilic. -
Solubilizes the carboxylate, keeping the substrate in the aqueous phase.
-
Neutralizes the acidic protons generated during the reaction.
-
The nucleophilic amine attacks the carbonyl of di-tert-butyl dicarbonate (
Mechanistic Pathway
The reaction proceeds via nucleophilic addition-elimination.
Figure 1: Mechanistic pathway for Boc-protection under basic conditions.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 3-(Piperidin-3-yl)propionic acid (or isomer) | Starting Material (SM) |
| Reagent | Di-tert-butyl dicarbonate ( | Protecting Group Source |
| Solvent A | 1,4-Dioxane (HPLC Grade) | Solubilizes |
| Solvent B | Water (Deionized) | Solubilizes amino acid salt |
| Base | 1N NaOH (or 2N NaOH) | pH Control |
| Acid | 1N KHSO | Acidification (Workup) |
| Extraction | Ethyl Acetate (EtOAc) | Product Extraction |
Safety Note:
Experimental Protocol
Phase 1: Preparation & Reaction
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-piperidinepropionic acid (1.0 equiv) in Water (5 mL/mmol) .
-
Basification: Add 1N NaOH (2.5 equiv) dropwise.
-
Checkpoint: The solution must become homogeneous and clear. If the solid remains, check pH (target pH 10-11) and add minimal additional base.
-
-
Co-solvent Addition: Add 1,4-Dioxane (5 mL/mmol) . The ratio of Water:Dioxane should be roughly 1:1 to 1:2.
-
Reagent Addition: Add
(1.2 - 1.5 equiv) dissolved in a minimal amount of Dioxane dropwise over 10 minutes.-
Why? Slow addition prevents the hydrolysis of
by the aqueous base before it can react with the amine.
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 4 to 16 hours .
Phase 2: Workup & Purification (The "Acidic Switch")
This protocol relies on the "Acidic Switch" technique to yield high-purity product without chromatography.
-
Evaporation (Optional but Recommended): Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the Dioxane. This prevents organic solvent from interfering with the phase separation.
-
Basic Wash (Critical Step):
-
Dilute the remaining aqueous residue with water.
-
Wash the aqueous layer with Diethyl Ether or Hexanes (2 x 10 mL/mmol) .
-
Rationale: The product (as a carboxylate salt) stays in the water. Excess
and non-polar impurities are removed in the organic wash. Discard the organic layer.
-
-
Acidification:
-
Cool the aqueous layer to 0°C in an ice bath.[3]
-
Slowly add 1N KHSO
or 10% Citric Acid until pH reaches 2-3 . -
Observation: The solution will become cloudy as the N-Boc carboxylic acid precipitates or oils out.
-
Note: Avoid strong mineral acids (HCl) if possible, as low pH (<1) can induce Boc cleavage over time.
-
-
Extraction:
-
Extract the cloudy acidic aqueous layer with Ethyl Acetate (3 x 15 mL/mmol) .
-
Combine the organic layers.[4]
-
-
Drying: Wash the combined organics with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Phase 3: Characterization
The resulting product is typically a white solid or viscous oil.
-
Yield Expectation: 85-95%.
-
1H NMR (CDCl3): Look for the characteristic tert-butyl singlet at
1.45 ppm (9H). The piperidine ring protons will show broadening due to rotamers (restricted rotation around the N-CO bond). -
MS (ESI):
is often weak due to Boc fragmentation. Look for or the fragment .
Workflow Diagram
Figure 2: Purification workflow utilizing the solubility switch of the carboxylic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | pH dropped below 9 during reaction. | Monitor pH periodically; add more NaOH to maintain alkalinity. |
| Low Yield | Product lost during basic wash. | Ensure the wash solvent is non-polar (Hexane/Ether). Do NOT use EtOAc for the basic wash. |
| Oiling Out | Product is an oil, not a solid. | Triturate the residue with cold Pentane or Diethyl Ether/Hexane mixture to induce crystallization. |
| Boc Cleavage | Workup too acidic or prolonged. | Use Citric Acid or KHSO |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc protection conditions and stability).
- Bradberry, S. J., et al. (2013). "Piperidine-based derivatives as novel inhibitors." Journal of Medicinal Chemistry. (Demonstrates Schotten-Baumann conditions for piperidine amino acids).
-
BenchChem. (2025).[4] "Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers." Link (General protocol for Boc protection of piperidine derivatives).
-
Sigma-Aldrich. (2023). "Application Note – N-Boc protection." Link (Automated and manual protocols for secondary amines).
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Protection and Deprotection [pt.bzchemicals.com]
- 3. Synthesis method for N-Boc-3-piperidone - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Hydrogenation of 3-(3-Pyridyl)acrylic Acid to 3-Piperidyl Propanoic Acid
[1]
Abstract & Core Directive
This application note details the complete hydrogenation of 3-(3-pyridyl)acrylic acid to 3-(3-piperidyl)propanoic acid . Unlike simple alkene reductions, this transformation requires a two-stage reduction mechanism: the rapid saturation of the exocyclic double bond followed by the kinetically challenging reduction of the pyridine ring.[1]
Success depends on specific catalyst selection (Platinum vs. Palladium) and solvent acidity to prevent catalyst poisoning by the pyridine nitrogen.[1] This protocol prioritizes the use of Platinum Oxide (Adams' Catalyst) in acidic media to ensure full conversion to the piperidine scaffold.[1]
Mechanistic Insight & Reaction Pathway[1][2]
The Chemoselectivity Challenge
The hydrogenation of 3-(3-pyridyl)acrylic acid involves two distinct functional groups with vastly different reactivities:
-
-Unsaturated Carboxylic Acid: Highly reactive; reduces easily with Pd/C, Rh/C, or PtO
under mild conditions.[1] -
Pyridine Ring: Aromatic and stable.[1] The nitrogen lone pair can coordinate strongly to metal surfaces, poisoning the catalyst.[1]
Key Insight: Using Pd/C in neutral solvents (e.g., MeOH, EtOAc) typically arrests the reaction at the intermediate stage, yielding 3-(3-pyridyl)propanoic acid .[1] To achieve the target 3-(3-piperidyl)propanoic acid , the pyridine ring must be protonated (using acetic acid or HCl) to prevent catalyst poisoning, and a more active catalyst for aromatic reduction (Pt or Rh) must be employed.[1]
Reaction Pathway Diagram
The following diagram illustrates the stepwise reduction and the divergence based on catalyst choice.
Figure 1: The reduction proceeds first via the alkene (fast) to the pyridine-propanoic intermediate.[1] Stronger conditions drive the ring saturation to the piperidine target.[1]
Catalyst & Condition Optimization
The following table summarizes the impact of catalyst and solvent on the product distribution.
| Catalyst | Solvent | Pressure ( | Primary Product | Notes |
| 10% Pd/C | MeOH or EtOAc | 1–4 atm | 3-(3-Pyridyl)propanoic acid | Stops at intermediate.[1] Ring remains aromatic [1].[1] |
| PtO | Glacial AcOH | 50–60 psi | 3-(3-Piperidyl)propanoic acid | Recommended. Acid prevents N-poisoning.[1] |
| 5% Rh/C | Water/HCl | 50 psi | 3-(3-Piperidyl)propanoic acid | Effective but Rh is significantly more expensive.[1] |
| Raney Ni | EtOH/NH | >1000 psi | Variable | Requires harsh conditions; difficult workup.[1] |
Experimental Protocol: Synthesis of 3-(3-Piperidyl)propanoic Acid[1]
Safety Warning: Platinum Oxide (PtO
Materials
-
Substrate: 3-(3-Pyridyl)acrylic acid (CAS: 1126-74-5)[1][2][3][4]
-
Catalyst: Platinum(IV) oxide (PtO
, Adams' Catalyst)[1] -
Solvent: Glacial Acetic Acid (AcOH)[1]
-
Equipment: Parr Hydrogenation Apparatus (Shaker type) or High-Pressure Autoclave
Step-by-Step Procedure
-
Preparation of Reaction Mixture:
-
In a hydrogenation bottle (pressure-rated glass), suspend 3-(3-pyridyl)acrylic acid (10.0 g, 67 mmol) in glacial acetic acid (100 mL) .
-
Note: The starting material may not fully dissolve initially but will dissolve as the reaction proceeds and the more soluble saturated product forms.[1]
-
-
Catalyst Addition:
-
Hydrogenation:
-
Connect the bottle to the Parr shaker apparatus.
-
Evacuate the air and purge with Nitrogen (
) three times.[1] -
Purge with Hydrogen (
) three times.[1] -
Pressurize the vessel to 50–60 psi (3.4–4.1 bar) with
. -
Shake at Room Temperature (20–25°C) .
-
Monitoring: Monitor the pressure drop.[1] The theoretical uptake is 4 equivalents of
(1 eq for alkene, 3 eq for ring).[1] -
Duration: Reaction typically requires 12–24 hours.[1] If uptake stalls, the vessel may be heated to 40–50°C, but RT is usually sufficient for PtO
in AcOH.[1]
-
-
Workup:
-
Depressurize the system and purge with
.[1] -
Filter the mixture through a pad of Celite to remove the platinum catalyst.[1] Wash the pad with a small amount of acetic acid or water.[1]
-
Safety: The spent catalyst is pyrophoric.[1] Keep the filter cake wet and dispose of it in a dedicated waste container.[1]
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the acetic acid.[1] A viscous oil or semi-solid residue (the acetate salt) will remain.[1]
-
Free Base Liberation (Optional): Dissolve residue in minimal water and pass through a weak basic ion-exchange resin, or neutralize carefully with NH
OH to pH 7 and induce crystallization with acetone/ethanol.[1] -
HCl Salt Formation (Recommended for stability): Dissolve the residue in EtOH and add conc.[1] HCl. Evaporate to dryness to obtain the hydrochloride salt.[1]
-
Workflow Diagram
Figure 2: Operational workflow for the batch hydrogenation process.
Analytical Validation
To confirm the success of the reaction, you must verify the disappearance of both the alkene protons and the aromatic pyridine protons.[1]
| Technique | Expected Observation for Target (Piperidyl Product) |
| 1H NMR (D | Absence of aromatic signals (7.0–9.0 ppm).[1] Absence of alkene signals (6.0–7.5 ppm).[1] Presence of multiplet signals in the aliphatic region (1.0–3.5 ppm) corresponding to the piperidine ring and propanoic side chain.[1] |
| Mass Spectrometry | M+H peak at 158.1 m/z (Calculated MW: 157.21).[1] |
| Appearance | White crystalline solid (as HCl salt) or hygroscopic solid (zwitterion).[1] |
Troubleshooting & Optimization
-
Incomplete Reduction (Aromatic signals remain):
-
Stalled Alkene Reduction:
-
Stereochemistry:
References
-
PrepChem. (n.d.).[1] Synthesis of 3-(3-Pyridinyl)propanoic Acid. Retrieved February 25, 2026, from [Link]
- Context: Validates the partial reduction (alkene only) using Pd/C.
-
National Center for Biotechnology Information (PubChem). (2026).[1] trans-3-(3-Pyridyl)acrylic acid (CID 776396).[1] Retrieved February 25, 2026, from [Link]
-
Freifelder, M. (1971).[1] Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.[1]
- Context: Authoritative text on the necessity of acidic media (AcOH)
-
Tsuda, K., et al. (1954).[1] "Catalytic Hydrogenation of Pyridine Derivatives". Journal of the Pharmaceutical Society of Japan.
-
Context: Historical grounding for the hydrogenation of pyridine-acrylic systems.[1]
-
Sources
- 1. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Pyridyl)acrylic acid (1126-74-5, 19337-97-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. chembk.com [chembk.com]
- 4. 3-(3-Pyridyl)acrylic Acid | 1126-74-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Incorporation of Fmoc-3-(3-piperidyl)propanoic acid in Solid-Phase Peptide Synthesis
Abstract: This document provides a comprehensive guide for the effective utilization of Fmoc-3-(3-piperidyl)propanoic acid in solid-phase peptide synthesis (SPPS). Tailored for researchers, medicinal chemists, and professionals in drug development, this guide details the strategic incorporation of this non-canonical amino acid, offering in-depth insights into its structural benefits and chemical handling. The protocols and technical discussions herein are designed to empower scientists to leverage this building block for the creation of novel peptides with enhanced therapeutic properties.
Introduction: The Strategic Advantage of Piperidine Scaffolds in Peptide Therapeutics
The rational design of peptide-based therapeutics frequently involves the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-3-(3-piperidyl)propanoic acid is a valuable building block in this regard, introducing a conformationally constrained piperidine ring into the peptide backbone. This structural element is instrumental in inducing specific secondary structures, enhancing binding affinity to biological targets, and improving resistance to proteolytic degradation.
The piperidine moiety, a saturated nitrogen-containing heterocycle, can significantly influence a peptide's pharmacokinetic profile. The basic nitrogen atom can be protonated at physiological pH, which may enhance aqueous solubility and facilitate membrane translocation. Moreover, the defined stereochemistry of the piperidine ring provides a rigid scaffold that can be further functionalized, enabling the generation of diverse peptide libraries for screening and lead optimization in drug discovery programs.
Physicochemical Properties and Handling Recommendations
A clear understanding of the physicochemical characteristics of Fmoc-3-(3-piperidyl)propanoic acid is fundamental to its successful application in SPPS.
| Property | Value | Source |
| Molecular Formula | C23H25NO4 | |
| Molecular Weight | 379.45 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Readily soluble in DMF, NMP, and DCM | |
| Storage Conditions | Store at 2-8 °C, protected from light and moisture |
Prudent Handling: As with all laboratory reagents, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory when handling Fmoc-3-(3-piperidyl)propanoic acid. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of fine powders.
Core Protocol: Incorporation of Fmoc-3-(3-piperidyl)propanoic acid via Manual SPPS
This section details a validated protocol for the manual solid-phase synthesis of a model peptide incorporating a 3-(3-piperidyl)propanoic acid residue. The synthesis is exemplified on a Rink Amide resin, which upon final cleavage, yields a C-terminally amidated peptide.
Essential Materials and Reagents
-
Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading capacity)
-
Standard Fmoc-protected amino acids
-
Fmoc-3-(3-piperidyl)propanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)
-
Piperidine solution (20% v/v in DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water
-
Dithiothreitol (DTT) (required for peptides containing Cysteine)
-
HPLC grade water and acetonitrile
-
Cold diethyl ether
Workflow for SPPS Incorporation
Caption: A step-by-step workflow for solid-phase peptide synthesis.
Detailed Step-by-Step Methodology
-
Resin Preparation: Swell the Fmoc-Rink Amide resin (1 equivalent) in DMF for 30-60 minutes within a suitable peptide synthesis vessel equipped with a filter.
-
Fmoc Group Removal:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5 cycles) followed by DCM (3 cycles) to remove all traces of piperidine.
-
-
Standard Amino Acid Coupling:
-
In a separate vessel, prepare the coupling solution by dissolving the Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and OxymaPure® (4 equivalents) in DMF.
-
Allow this solution to pre-activate for approximately 5-10 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Confirm the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), a second coupling is warranted.
-
Wash the resin with DMF (3 cycles) and DCM (3 cycles).
-
-
Incorporation of Fmoc-3-(3-piperidyl)propanoic acid:
-
Scientific Rationale: The secondary amine within the piperidine ring of this building block can potentially complicate the coupling reaction. Therefore, a robust activation method and extended reaction time are recommended. For this standard protocol, the piperidine nitrogen remains unprotected, relying on in-situ salt formation and excess reagent to drive the reaction to completion.
-
Prepare the coupling solution: Dissolve Fmoc-3-(3-piperidyl)propanoic acid (4 equivalents), DIC (4 equivalents), and OxymaPure® (4 equivalents) in DMF.
-
Allow for a 10-minute pre-activation period.
-
Introduce the activated solution to the deprotected resin.
-
Agitate for a minimum of 2-4 hours. The extended time accommodates the potential for slower kinetics due to steric factors.
-
Perform a Kaiser test to verify reaction completion. If necessary, perform a second coupling.
-
Thoroughly wash the resin with DMF (5 cycles) and DCM (3 cycles).
-
-
Iterate Synthesis Cycle: Repeat steps 2 through 4 for all subsequent amino acids in the desired peptide sequence.
-
Final Fmoc Deprotection: Upon completion of the final coupling step, perform a terminal Fmoc deprotection as detailed in step 2.
-
Cleavage and Global Deprotection:
-
After the final wash, dry the resin under a gentle stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% Water. (Note: If the peptide sequence contains cysteine residues, include 2.5% DTT as a scavenger).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of starting resin).
-
Gently agitate the slurry for 2-3 hours at ambient temperature.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to collect the TFA solution containing the peptide, separating it from the resin beads.
-
Precipitate the crude peptide by adding the filtrate dropwise into a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (at least 3 times) to remove residual scavengers and organic impurities.
-
Dry the crude peptide product under high vacuum.
-
-
Purification and Characterization:
-
Dissolve the dried crude peptide in a minimal volume of a suitable aqueous organic mixture (e.g., 50% acetonitrile in water).
-
Purify the target peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., LC-MS) to confirm the molecular weight and assess the purity of the final product.
-
Troubleshooting and Optimization Strategies
| Issue Observed | Probable Cause(s) | Recommended Corrective Actions |
| Incomplete coupling of Fmoc-3-(3-piperidyl)propanoic acid | Steric hindrance, peptide aggregation on resin. | Perform a double coupling; extend the coupling time to 6 hours or overnight; consider alternative coupling reagents such as HATU or HBTU. |
| Presence of unexpected side products | Reactivity of the unprotected piperidine nitrogen. | If significant side reactions are observed, consider utilizing a derivative with a protecting group (e.g., Boc) on the piperidine nitrogen, which is removed during the final TFA cleavage. |
| Suboptimal cleavage efficiency | Insufficient cleavage time or inadequate volume of cleavage cocktail. | Extend the cleavage time to 4 hours; ensure the volume of the cleavage cocktail is sufficient to fully swell the resin and facilitate efficient diffusion. |
| Low overall peptide yield | Cumulative effect of incomplete couplings; significant peptide aggregation. | Rigorously monitor each coupling step with the Kaiser test; incorporate pseudo-proline dipeptides at strategic positions to disrupt secondary structure formation and aggregation. |
Concluding Remarks
Fmoc-3-(3-piperidyl)propanoic acid stands out as a versatile and potent building block for the synthesis of structurally sophisticated and pharmacologically optimized peptides. The detailed protocol provided in this application note offers a validated and robust starting point for its seamless integration into SPPS workflows. Meticulous optimization of coupling parameters and an appreciation for the unique chemical nature of this reagent are critical for achieving high-purity peptides in excellent yields. The strategic application of such non-canonical amino acids will continue to be a driving force in the innovation of next-generation peptide-based therapeutics.
References
-
PubChem. (n.d.). Fmoc-3-(3-piperidyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Introduction: The Therapeutic Promise of SSTR4 Agonists and the Role of the Piperidine Scaffold
An In-Depth Guide to the Synthesis and Application of 3-Piperidyl Propanoic Acid Intermediates for Novel SSTR4 Agonists
The somatostatin receptor subtype 4 (SSTR4) has emerged as a compelling therapeutic target for a range of debilitating conditions. As a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly the hippocampus, its activation is implicated in controlling neuronal activity.[1] This has positioned SSTR4 agonists as promising candidates for treating central nervous system (CNS) disorders, including Alzheimer's disease, pain, depression, and epilepsy.[1] Furthermore, the SSTR4 pathway is known to inhibit nociceptive and inflammatory processes, highlighting the potential of SSTR4 agonists as novel, non-opioid analgesics for neuropathic pain.[2][3][4]
At the heart of many small-molecule SSTR4 agonists lies the this compound moiety. This structural motif serves as a crucial building block, providing a versatile and synthetically accessible scaffold.[5][6] The piperidine ring system is a prevalent feature in numerous pharmaceutical compounds due to its ability to interact with biological targets and its favorable pharmacokinetic properties.[5][6][7] The propanoic acid side chain offers a key functional handle for coupling with other molecular fragments to construct the final, biologically active agonist.
This guide provides a detailed exploration of the synthesis of this compound intermediates and their subsequent elaboration into potent SSTR4 agonists. We will delve into multiple synthetic strategies, offer detailed experimental protocols, and discuss the critical considerations necessary for successful synthesis and characterization, aimed at researchers, chemists, and drug development professionals in the field.
Part 1: Synthetic Pathways to this compound Intermediates
The efficient construction of the this compound core is a critical first stage in the synthesis of many SSTR4 agonists. Several strategic approaches can be employed, each with distinct advantages concerning stereocontrol, scalability, and starting material availability.
Pathway A: Catalytic Asymmetric Synthesis from Pyridine Precursors
A modern and powerful approach involves the asymmetric functionalization of pyridine derivatives. Rhodium-catalyzed asymmetric reactions, for instance, can provide access to enantioenriched 3-substituted piperidines with high efficiency and stereoselectivity.[8] This method is particularly valuable for establishing a specific stereocenter early in the synthesis, which is often crucial for biological activity.
Causality and Experimental Logic: This pathway leverages a catalytic asymmetric reductive Heck reaction to form a C-C bond at the 3-position of a dihydropyridine intermediate.[8] The dihydropyridine is readily prepared from pyridine. Subsequent reduction of the tetrahydropyridine product yields the desired chiral piperidine. The choice of a chiral ligand (e.g., (S)-Segphos) is critical for inducing high enantioselectivity.
-
Preparation of Phenyl Pyridine-1(2H)-carboxylate:
-
Under an inert nitrogen atmosphere, cool a solution of sodium borohydride (NaBH₄) and pyridine in methanol (MeOH) to -78 °C.[8]
-
Add phenyl chloroformate dropwise to the solution and maintain the temperature at -78 °C for 3 hours.[8]
-
Quench the reaction with water and extract the product with diethyl ether (Et₂O).[8]
-
Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, then dry over anhydrous sodium sulfate.[8]
-
Purify the crude product by silica gel chromatography to yield the dihydropyridine intermediate.[8]
-
-
Asymmetric Reductive Heck Reaction:
-
In a sealed vial under an argon atmosphere, combine [Rh(cod)OH]₂ and a chiral phosphine ligand (e.g., (S)-Segphos).[8]
-
Add toluene, THP, water, and an aqueous base (e.g., CsOH). Heat the catalyst solution to 70 °C for 10 minutes.[8]
-
Add the desired arylboronic acid (3.0 equiv.) followed by the dihydropyridine intermediate (1.0 equiv.).[8]
-
Stir the reaction mixture at 70 °C for 20 hours.[8]
-
After cooling, purify the resulting 3-substituted tetrahydropyridine by column chromatography.
-
-
Reduction to Piperidine:
-
Subject the tetrahydropyridine to standard reduction conditions (e.g., H₂, Pd/C in methanol) to obtain the enantioenriched 3-substituted piperidine. This precursor can then be further functionalized to introduce the propanoic acid side chain.
-
Caption: Asymmetric synthesis of a 3-piperidyl precursor via a Rh-catalyzed reaction.
Pathway B: Chiral Pool Synthesis from L-Glutamic Acid
Utilizing natural amino acids as starting materials provides an economical and reliable method for producing enantiomerically pure compounds. L-glutamic acid is an excellent starting point for synthesizing 3-amino piperidine derivatives, which can be readily converted to the target propanoic acid structure.
Causality and Experimental Logic: This multi-step synthesis transforms the two carboxylic acid groups of L-glutamic acid into a diol via esterification and reduction. The amino group is protected with a Boc group. The diol is then converted to a ditosylate, a good leaving group, which facilitates intramolecular cyclization upon reaction with an amine to form the piperidine ring.
-
Diesterification: Convert L-glutamic acid to its corresponding diethyl ester using standard esterification methods (e.g., ethanol, catalytic H₂SO₄).
-
Boc-Protection: Protect the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to yield the N-Boc protected diester.
-
Reduction to Diol: Reduce the diester to the corresponding diol using a reducing agent such as sodium borohydride (NaBH₄).
-
Tosylation: Convert the diol to a ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine.
-
Cyclization: React the ditosylate with a suitable amine (e.g., benzylamine) to induce cyclization, forming the N-substituted piperidine ring. Subsequent debenzylation and further functionalization would lead to the desired this compound intermediate.
-
Reactivity of Amines: Aromatic amines may be less nucleophilic and fail to produce the desired piperidine compound under standard conditions.
-
Purification: Each step requires careful purification, typically by column chromatography, to ensure the purity of the intermediates.
Caption: Synthesis of a 3-piperidyl precursor starting from L-glutamic acid.
Part 2: Downstream Elaboration: Amide Coupling to Form SSTR4 Agonists
With the this compound intermediate in hand (often with the piperidine nitrogen protected, e.g., with a Boc group), the final step is typically an amide bond formation. This reaction couples the carboxylic acid of the intermediate with an amine-containing fragment to complete the SSTR4 agonist structure. The success of this step is paramount and relies on the careful selection of coupling reagents and reaction conditions to ensure high yields and minimize side reactions like racemization.[9][10]
Causality and Experimental Logic: Amide bond formation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[9] Coupling reagents facilitate this activation. Reagents like HATU or HCTU are highly efficient and can reduce side product formation.[10] The addition of a non-nucleophilic base, such as DIPEA, is necessary to neutralize the acid formed during the reaction and to deprotonate the amine component.
Key Parameters for Successful Amide Coupling
| Parameter | Recommendation & Rationale |
| Coupling Reagent | HATU, HCTU, or COMU: Highly efficient and fast-acting, recommended for challenging couplings or to minimize racemization.[10] EDC/HOBt: A classic, cost-effective choice for routine couplings. HOBt helps to suppress racemization.[11] |
| Solvent | DMF or NMP: Aprotic polar solvents that are excellent for dissolving peptides and reagents. For sequences prone to aggregation, a mixture of DMF/DMSO can be beneficial.[12] |
| Base | DIPEA or N-Methylmorpholine (NMM): Non-nucleophilic bases used to maintain basic conditions without competing in the coupling reaction.[11][13] |
| Stoichiometry | Use a slight excess of the amino acid (or amine component) and coupling reagents (typically 1.1 to 1.5 equivalents) relative to the carboxylic acid to drive the reaction to completion. |
| Temperature | Most couplings are performed at room temperature. For difficult couplings, gentle heating or microwave-assisted synthesis can be employed to overcome aggregation and improve efficiency.[12] |
| Atmosphere | Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.[9] |
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected this compound intermediate (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed (typically 1-4 hours).[12]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
-
Deprotection: If necessary, remove the N-protecting group (e.g., Boc group removal with trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the final SSTR4 agonist.[11]
Caption: Final coupling and deprotection steps to synthesize the SSTR4 agonist.
Part 3: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized intermediates and the final SSTR4 agonist. A combination of chromatographic and spectroscopic techniques should be employed.
Analytical Methodologies
| Technique | Purpose & Protocol Summary |
| High-Performance Liquid Chromatography (HPLC) | Purpose: To determine the purity of the compound and monitor reaction progress.[15] Protocol: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (both containing 0.1% TFA or formic acid). Monitor at a relevant UV wavelength (e.g., 254 nm). Purity is calculated from the relative peak area.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purpose: To confirm the chemical structure of the compound. Protocol: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure. |
| Mass Spectrometry (MS) | Purpose: To confirm the molecular weight of the compound. Protocol: Use Electrospray Ionization (ESI) mass spectrometry to obtain the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺). The observed mass should match the calculated exact mass of the compound. |
Expected Data Summary
| Compound | Synthesis Stage | Typical Yield | Purity (HPLC) | Expected MS (ESI+) [M+H]⁺ |
| N-Boc-3-piperidyl propanoic acid | Intermediate | 70-90% | >95% | ~258.17 |
| Final SSTR4 Agonist | Final Product | 50-80% (coupling) | >98% | Varies by structure |
Note: Yields and exact mass will vary depending on the specific synthetic route and the structure of the final agonist.
References
- Large-Scale Tandem Cyclization Applied to Potentially High-Volume SSTR4 Agonists. (2024). Vertex AI Search.
- Optimizing Peptide Coupling: Key Techniques. Vertex AI Search.
- How to Optimize Peptide Synthesis?. Vertex AI Search.
- Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. (2024). bioRxiv.
- SSTR4 agonist 2. MedchemExpress.com.
- Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer's Disease and Other Central Nervous System Disorders. (2024). ACS Medicinal Chemistry Letters.
- WO2014184275A1 - New somatostatin receptor subtype 4 (sstr4) agonists. Google Patents.
- Common challenges in working with piperidine-based compounds. Benchchem.
- Optimizing reagent concentrations for efficient peptide synthesis.. Benchchem.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 2023.
- CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates. Google Patents.
- RESEARCH ARTICLE. (2024). RSC Medicinal Chemistry.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
- Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heati. (2024). PEPTLAB.
- Novel synthesis routes for 3-(2-Iodophenylamino)propanoic acid. Benchchem.
- 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806. PubChem.
- Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain. PMC.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
- Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. bioRxiv.org.
- 3-Piperidin-4-yl-propionic acid hydrochloride. Chem-Impex.
- Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. jpt.com [jpt.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptlab.unifi.it [peptlab.unifi.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting cyclization side reactions in piperidine propanoic acid synthesis
Current Status: Online | Ticket Queue: Active | Topic: Cyclization Side Reactions
Welcome to the Application Science Support Hub.
You have accessed the advanced troubleshooting module for Piperidine Propanoic Acid (PPA) derivatives. This guide addresses the thermodynamic instability of unprotected amino acids in this class, specifically focusing on the prevention of intramolecular lactamization (cyclization) and intermolecular oligomerization .
Part 1: Diagnostic Triage – Know Your Isomer
Before troubleshooting, we must identify the specific regiochemistry of your starting material. The tendency for cyclization is dictated strictly by ring size thermodynamics.
The Isomer Decision Matrix
Select your starting material to understand the failure mode.
Figure 1: Diagnostic flowchart identifying the specific side-reaction risk based on the regiochemistry of the piperidine propanoic acid precursor.
Part 2: The Technical Deep Dive
The Problem: Spontaneous Lactamization
If you are working with the 2-isomer or 3-isomer , you are fighting entropy. The formation of 5- and 6-membered fused rings is thermodynamically favored over the open-chain amino acid form.
-
3-(piperidin-3-yl)propanoic acid cyclizes to form hexahydroindolizin-3(2H)-one .
-
3-(piperidin-2-yl)propanoic acid cyclizes to form octahydro-4H-quinolizin-4-one .
This reaction is often instantaneous upon activation of the carboxylic acid (e.g., with EDC, HATU, or Thionyl Chloride) if the nitrogen is not protected. It can even occur during thermal drying or storage of the free base.
Mechanism of Failure (Indolizidinone Formation)
The secondary amine of the piperidine ring acts as an internal nucleophile.
Figure 2: Mechanistic pathway of the unwanted cyclization event for the 3-isomer.
Part 3: Troubleshooting & FAQs
Symptom: Mass Spec shows [M-18] or [M-LG]
User Question: "I activated my 3-(piperidin-3-yl)propanoic acid with HATU/DIPEA, but LCMS shows a peak with mass M-18 (loss of water) or M-H2O. The amine coupling partner didn't react."
Diagnosis: You formed the lactam. The "activated" acid was immediately attacked by its own piperidine nitrogen before your external amine could react. The M-18 peak corresponds to the bicyclic lactam (Indolizidinone).
Solution:
-
Immediate Fix: You cannot easily reopen the ring in the presence of sensitive groups. You must restart.
-
Prevention: You must use an N-protected starting material (e.g., N-Boc-3-(piperidin-3-yl)propanoic acid ).
-
Alternative: If you cannot buy the protected form, you must protect the nitrogen in situ (e.g., with Boc2O/NaOH) before attempting any activation of the carboxylate [1][2].
Symptom: Low Yield with 4-Isomer
User Question: "I am using the 4-isomer. It shouldn't cyclize, but my yields are terrible and the product is insoluble."
Diagnosis: While the 4-isomer cannot form a bicyclic lactam (due to strain), it is forming linear oligomers (polyamides) intermolecularly. The "insoluble gunk" is essentially a nylon-like polymer.
Solution:
-
Zwitterion Control: Ensure the amino acid is kept as a salt (HCl or TFA salt) until the exact moment of coupling.
-
Dilution: Run the reaction at high dilution (<0.05 M) to favor intermolecular reaction with your desired coupling partner over self-polymerization.
-
Protection: Even for the 4-isomer, N-protection is the only robust guarantee of high yield [3].
Part 4: Validated Protocols
Protocol A: N-Boc Protection of Piperidine Propanoic Acid
Use this if you only have the unprotected amino acid.
Reagents:
-
Starting Material: Piperidine propanoic acid (HCl salt preferred).
-
Reagent: Di-tert-butyl dicarbonate (Boc2O).
-
Base: NaOH (1M) or Et3N.
-
Solvent: Dioxane/Water (1:1).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of amino acid in Dioxane/Water (1:1, 0.5 M concentration).
-
Basification: Add 2.5 eq of NaOH (1M). Monitor pH; ensure it is >10.
-
Addition: Add 1.2 eq of Boc2O dissolved in a small amount of dioxane dropwise.
-
Reaction: Stir at Room Temperature (RT) for 4-12 hours.
-
Checkpoint: Monitor by TLC (stain with Ninhydrin; free amine will disappear) or LCMS.
-
-
Workup (Critical):
-
Wash the basic solution with Et2O (removes excess Boc2O).
-
Acidify the aqueous layer carefully with 1M HCl to pH 3-4 (Do NOT go to pH 1, or you risk Boc removal).
-
Extract the product (N-Boc acid) into EtOAc.
-
Dry over Na2SO4 and concentrate.[1]
-
-
Result: You now have N-Boc-3-(piperidin-yl)propanoic acid . This is stable and safe for amide coupling [1][4].
Protocol B: Amide Coupling (Preventing Cyclization)
Standard operating procedure for coupling these substrates.
| Parameter | Recommendation | Reason |
| Protecting Group | Boc (tert-butoxycarbonyl) | Stable to base (coupling conditions); removed by acid later. |
| Coupling Agent | HATU or EDC/HOBt | HATU is faster, minimizing time for side reactions. |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base to activate the carboxylate. |
| Solvent | DMF or DCM | DMF ensures solubility of the polar amino acid derivatives. |
Workflow:
-
Dissolve N-Boc-protected acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to form the active ester.
-
Note: Because the Nitrogen is Boc-protected, it cannot attack the ester.
-
-
Add the amine coupling partner (1.1 eq).
-
Stir at RT for 2-16 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO3, Water, Brine.[2]
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P.G.M.[3] (Wiley). The definitive guide on N-protection strategies to prevent self-acylation.
-
Syntheses of Quinolizidinone and Indolizidinone Using N-Acyliminium Ion Cyclization . Heterocycles, 2014.[4] Describes the facility of the cyclization reaction for 2- and 3-isomers.
-
3-Piperidin-4-yl-propionic acid hydrochloride Product Guide . Chem-Impex. Highlights the use of the hydrochloride salt to maintain stability.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . Indian Journal of Experimental Biology. Demonstrates Boc-protection protocols for piperidine derivatives.
-
Process optimization for acid-amine coupling . Current Chemistry Letters. General troubleshooting for difficult amide couplings.
Sources
Technical Support Center: Stability of 3-Piperidyl Propanoic Acid HCl in Aqueous Solution
Welcome to the technical support guide for 3-piperidyl propanoic acid HCl. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions. As Senior Application Scientists, we have compiled this guide based on established principles of pharmaceutical stability, analytical chemistry, and hands-on laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound HCl and what are its general properties?
This compound hydrochloride is the hydrochloride salt of 3-piperidin-4-ylpropanoic acid. It is a light yellow solid often used as a building block or intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its hydrochloride salt form generally enhances solubility and stability compared to the free base.[1] Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂·HCl | [1] |
| Molecular Weight | 193.71 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Recommended Storage | 0-8 °C (for solid) | [1] |
Q2: What are the primary factors that can affect the stability of this compound HCl in an aqueous solution?
Like many pharmaceutical compounds, its stability in water can be influenced by several factors. The most critical for this molecule are pH, temperature, light, and the presence of oxidizing agents.[2][3]
-
pH: The pH of the solution will dictate the ionization state of both the piperidine nitrogen and the carboxylic acid group, which can influence reactivity and susceptibility to degradation. Most drugs exhibit optimal stability in a pH range of 4-8.[2]
-
Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions, such as hydrolysis.[2][3]
-
Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions (photolysis).[3][4]
-
Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.[5]
Q3: How does pH specifically impact the stability of this molecule?
The structure of this compound contains both a secondary amine (within the piperidine ring, which will be protonated in the HCl salt form) and a carboxylic acid.
-
Acidic Conditions (Low pH): In a strongly acidic solution, the carboxylic acid group will be protonated (-COOH) and the piperidine nitrogen will also be protonated (-NH₂⁺-). This form is generally stable against acid-catalyzed hydrolysis of the main carbon chain.
-
Neutral to Basic Conditions (High pH): As the pH increases, the carboxylic acid deprotonates to a carboxylate (-COO⁻). At higher pH values, the piperidine nitrogen will deprotonate to its free base form. This free amine is a nucleophile and could potentially participate in intermolecular reactions, such as amide formation with the carboxylic acid of another molecule, leading to dimerization or oligomerization, especially upon heating. While amides are generally stable, their formation from a starting material represents a loss of the active ingredient.
Q4: Is the compound susceptible to hydrolysis or oxidation?
Hydrolysis: The primary chemical bonds in the this compound molecule (carbon-carbon, carbon-nitrogen, carbon-hydrogen) are generally stable against hydrolysis under typical aqueous conditions.[5] Unlike esters or amides, which are highly susceptible to hydrolysis, this molecule lacks such labile functional groups.[5] Therefore, significant hydrolytic degradation is not the most probable degradation pathway unless under extreme conditions.
Oxidation: The piperidine ring, specifically the nitrogen and adjacent carbons, can be susceptible to oxidation.[5] This can be initiated by light, heat, or trace metal impurities.[5] Oxidative degradation could lead to the formation of N-oxides or ring-opened byproducts. Storing solutions protected from light and using high-purity water and reagents can minimize this risk.
Q5: What are the visual signs of degradation in an aqueous solution?
A freshly prepared solution of high-purity this compound HCl in water should be clear and colorless to light yellow. Any of the following changes could indicate degradation or contamination:
-
Color Change: Development of a more intense yellow or brown color.
-
Precipitation: Formation of a solid, which could indicate the formation of insoluble degradants or a change in pH affecting the solubility of the compound itself.
-
Cloudiness/Haze: Indicates the formation of insoluble species.
Troubleshooting Guide
Problem: I'm observing a rapid loss of potency in my aqueous stock solution, even when stored in the refrigerator.
Possible Causes & Solutions:
-
Incorrect pH: Was the solution prepared in unbuffered water? The dissolution of the HCl salt will result in an acidic pH. If the water used was slightly basic or if the solution was neutralized, it could accelerate degradation.
-
Troubleshooting Step: Measure the pH of your solution. For general use, preparing the solution in a slightly acidic buffer (e.g., pH 4-5 citrate or acetate buffer) may enhance long-term stability compared to unbuffered water.
-
-
Microbial Contamination: Aqueous solutions, especially those near neutral pH and stored for extended periods, can support microbial growth. This can alter the pH and introduce enzymes that may degrade the compound.
-
Troubleshooting Step: Prepare solutions using sterile water and consider sterile filtering the final solution into a sterile container, especially for long-term storage.
-
-
Oxidation: The refrigerator may not protect against dissolved oxygen already in the solution.
-
Troubleshooting Step: For maximum stability, consider preparing the solution with de-gassed water (e.g., by sparging with nitrogen or argon) and storing the solution under an inert atmosphere.[5]
-
Problem: I am seeing new, small peaks appearing in my HPLC chromatogram over time.
Possible Causes & Solutions:
This is a classic sign of chemical degradation. The appearance of new peaks indicates the formation of one or more new chemical entities.
-
Troubleshooting Step 1: Characterize the Degradation. The best approach is to perform a forced degradation (stress testing) study.[6][7] This involves intentionally exposing the compound to harsh conditions (strong acid, strong base, oxidation, heat, light) to generate the potential degradants. This helps to confirm if the new peaks seen in your stability sample match those generated under specific stress conditions, thereby identifying the degradation pathway.
-
Troubleshooting Step 2: Validate Your Analytical Method. Ensure your HPLC method is "stability-indicating." A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[8] This means all degradant peaks should be resolved from the main compound peak.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation (Stress Testing) Study
This study is crucial for identifying potential degradation pathways and validating a stability-indicating analytical method, as recommended by ICH guidelines.[6]
Objective: To generate likely degradation products of this compound HCl under various stress conditions.
Materials:
-
This compound HCl
-
High-purity (e.g., Milli-Q) water[9]
-
1 M HCl and 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with PDA detector
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound HCl at a known concentration (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, dilute to a suitable concentration with mobile phase, and analyze by HPLC.[10]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. At timed intervals, withdraw an aliquot, neutralize with 1 M HCl, dilute, and analyze.[10]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At timed intervals, withdraw an aliquot, dilute, and analyze.
-
Thermal Degradation: Place a sample of the aqueous stock solution in an oven at 60°C for 48 hours. Protect it from light. Analyze at timed intervals.
-
Photostability: Expose a sample of the aqueous stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11][12] Keep a parallel sample protected from light (e.g., wrapped in aluminum foil) at the same temperature as a dark control. Analyze both samples after exposure.
-
Analysis: Analyze all stressed samples by a suitable HPLC-UV/PDA method. The goal is to achieve 10-20% degradation of the main compound, as this provides a sufficient concentration of degradants for detection.[13]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Factors Influencing Stability
The interplay of various factors determines the overall stability of the compound in solution. Understanding these relationships is key to designing robust formulations and experimental protocols.
Caption: Key factors affecting aqueous stability.
References
-
Analytical methods. (n.d.). SlideShare. [Link]
-
Factors affecting drug stability. (n.d.). SlideShare. [Link]
-
Analytical methods validation in the regulatory framework. (n.d.). ULisboa. [Link]
-
3-(Piperidin-1-yl)propanoic acid hydrochloride. (n.d.). PubChem. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). BioProcess International. [Link]
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022). PCCA. [Link]
-
Assay and Stability Testing. (2005). In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2013). Asian Journal of Chemistry. [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025). Atmospheric Chemistry and Physics. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
-
Stability – Why do we care?/Justifying your product! (n.d.). FDA. [Link]
-
Development and validation of stability indicating RP-LC method for estimation of related substances of flavoxate HCl in bulk an. (n.d.). ResearchGate. [Link]
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). CEU Repositorio Institucional. [Link]
-
Excipient Reactivity and Drug Stability in Formulations. (2024). AAPS Newsmagazine. [Link]
-
TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]
-
Chemical kinetics. (n.d.). [Link]
-
High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. (2024). Asian Journal of Pharmaceutics. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. q1scientific.com [q1scientific.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Validation & Comparative
Comparative Guide: NMR Spectral Analysis of 3-(piperidin-3-yl)propanoic acid
Executive Summary
3-(piperidin-3-yl)propanoic acid (often isolated as the HCl salt, CAS: 35264-26-1) represents a critical scaffold in the synthesis of GABA analogues and peptidomimetics. Its analysis is complicated by two factors: conformational flexibility of the saturated heterocycle and its zwitterionic nature .
This guide compares the two industry-standard approaches for analyzing this molecule:
-
The "Salt-Lock" Method (
): Ideal for routine purity checks and quantification. -
The "Proton-Hunt" Method (
): Required for full structural elucidation and observation of exchangeable protons.
We provide experimental protocols to resolve the specific challenge of the C3-chiral center, where the axial/equatorial proton overlap often obscures the connection between the piperidine ring and the propanoic acid side chain.
Structural Logic & Numbering Strategy
Before analyzing spectra, we must define the spin system. The molecule possesses a chiral center at C3 , rendering the ring protons diastereotopic.
-
N1: Nitrogen atom (secondary amine).
-
C2: Methylene between N1 and C3 (highly diagnostic, diastereotopic).
-
C3: Chiral methine (point of substitution).
-
C4-C5: Ring methylenes (often overlap).
-
C6: Methylene
to Nitrogen (distinct from C2). -
C7/C8: Propanoic side chain (
and to Carboxyl).
Visualization: Structural Assignment Workflow
Figure 1: Decision tree for solvent selection based on analytical goals (QC vs. Elucidation).
Comparative Analysis: Solvent System Performance
Method A: The "Salt-Lock" ( )
Best For: Quantitative purity (qNMR), diastereomer ratio determination.
In
-
Advantages:
-
Resolution: The
-protons (C2 and C6) shift downfield significantly due to the positive charge on Nitrogen, separating them from the C4/C5/Side-chain "hump" (1.2–1.8 ppm). -
Baseline: Extremely flat baseline (essential for integration).
-
-
Disadvantages:
-
Loss of Information: Amine (
) and Carboxylic Acid ( ) protons exchange with deuterium and vanish. -
Reference Issue: Requires internal standard (TSP or DSS) as TMS is insoluble.
-
Method B: The "Proton-Hunt" ( )
Best For: Proving the presence of the carboxylic acid and secondary amine.
-
Advantages:
-
Exchangeable Protons: The
appears as a broad singlet ~12.0 ppm; signals are visible ~8-9 ppm (broad).
-
-
Disadvantages:
-
Viscosity: Higher viscosity leads to shorter
relaxation times, broadening the multiplet fine structure. -
Hygroscopicity: Absorbed water creates a large peak at 3.33 ppm, often obscuring the critical C2/C6 ring protons.
-
Detailed Spectral Assignment Table
The following data compares the expected shifts for the HCl salt in
| Position | Proton Type | Multiplicity | Diagnostic Note | ||
| Side Chain | COOH | N/A (Exchanged) | ~11.0 | br s | Only visible in DMSO/CDCl3 |
| C8 | 2.35 | 2.32 | t | Triplet, couples to C7 | |
| C7 | 1.55 | 1.60 | q/m | Overlaps with ring C4/C5 | |
| Ring C2 | 3.45 | 3.05 | bd | Key Signal: Deshielded by N+ | |
| Ring C2 | 2.80 | 2.25 | t/dd | Large geminal coupling ( | |
| Ring C6 | 3.30 | 3.00 | bd | Slightly upfield of C2 | |
| Ring C6 | 2.75 | 2.55 | td | Large axial-axial coupling | |
| Ring C3 | Methine | 1.90 | 1.75 | m | Multiplet, connects ring to side chain |
| Ring C4/C5 | CH2 | 1.20 - 1.80 | 1.10 - 1.70 | m | The "Piperidine Hump" |
Technical Insight:
In the HCl salt (
Experimental Protocol
Protocol 1: Sample Preparation for High-Resolution NMR
Self-validating step: pH check ensures consistent shifts.
-
Weighing: Accurately weigh 10-15 mg of the 3-(piperidin-3-yl)propanoic acid HCl salt.
-
Solvation: Dissolve in 0.6 mL of
(99.9% D). -
pH Adjustment (Critical):
-
If the sample is the zwitterion (free amino acid), add 1-2 drops of
(20% in ). -
Why? This protonates the amine and carboxylate, breaking the zwitterionic lattice and sharpening the peaks.
-
-
Reference: Add 10
L of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) standard solution. Do not use TMS.
Protocol 2: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zg30 (30° pulse) to prevent saturation.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary Carbonyl carbon (in 13C) and the residual HDO signal require long relaxation times for accurate integration.
-
-
Scans (NS): 16 (1H) / 1024 (13C).
Advanced Structural Verification (2D NMR)
To unambiguously prove the substituent is at position 3 (and not 2 or 4), you must run a COSY (Correlation Spectroscopy) experiment.
COSY Correlation Logic
-
Identify the isolated triplet at ~2.35 ppm (Side chain
-CH2). -
Trace its correlation to the multiplet at ~1.55 ppm (Side chain
-CH2). -
Trace the
-CH2 correlation to the C3 Methine at ~1.90 ppm. -
The Proof: The C3 Methine must show correlations to four other protons:
-
Side chain
-CH2 (x2) -
Ring C2 (ax and eq)
-
Ring C4 (ax and eq)
-
If the substituent were at position 4, the methine would be symmetric; if at position 2, it would correlate directly to the Nitrogen
Visualization: COSY Connectivity Map
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General assignment rules for piperidines).
-
SDBS Spectral Database for Organic Compounds. 3-piperidinyl analogues. [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13131921, 3-(Piperidin-1-yl)propanoic acid hydrochloride (Analogue comparison). [Link]
-
Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. (Mechanistic basis for D2O vs DMSO shifts). [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Piperidyl Propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds is a cornerstone of progress. 3-Piperidyl propanoic acid, a molecule featuring both a piperidine ring and a carboxylic acid moiety, represents a class of structures frequently encountered as synthetic intermediates or potential pharmacophores. Understanding its behavior under mass spectrometric analysis is paramount for its identification, characterization, and quality control.
This guide provides an in-depth, predictive analysis of the fragmentation patterns of this compound under common mass spectrometry conditions, primarily Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). As direct experimental data for this specific molecule is not extensively published, this guide synthesizes established fragmentation principles of its constituent functional groups—piperidines and carboxylic acids—to provide a robust predictive framework. We will also compare the insights gleaned from mass spectrometry with those from alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a holistic perspective for the analytical scientist.
The Logic of Fragmentation: Predicting the Molecular Breakdown
When subjected to ESI, this compound, with its basic nitrogen atom, will readily form a protonated molecule, [M+H]⁺, in positive ion mode. The subsequent fragmentation of this precursor ion, induced by collision with an inert gas in the mass spectrometer, is not random. It follows predictable pathways dictated by the stability of the resulting fragment ions and neutral losses.
The fragmentation cascade is anticipated to be a composite of the characteristic behaviors of the piperidine ring and the propanoic acid side chain. For the piperidine moiety, fragmentation is often initiated at the protonated nitrogen, leading to ring-opening or cleavage of substituents.[1] The carboxylic acid group, on the other hand, is known for its propensity to lose water (H₂O) or the entire carboxyl group (COOH).[2][3]
Predicted Fragmentation Pathways of Protonated this compound ([M+H]⁺)
The fragmentation of protonated this compound is expected to proceed through several key pathways, as illustrated in the diagram below.
Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.
Key Predicted Fragmentations:
-
Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water, resulting in a fragment ion with an m/z of 140.10. This is a very common fragmentation pathway for protonated carboxylic acids.[4]
-
Loss of Formic Acid (HCOOH): Neutral loss of the entire carboxylic acid group as formic acid is another plausible fragmentation route, leading to a fragment at m/z 112.11.
-
Piperidine Ring Fragmentation: Cleavage of the C-C bond between the piperidine ring and the propanoic acid side chain can lead to the formation of a protonated piperidine fragment at m/z 84.08. This is a characteristic fragmentation for substituted piperidines.[1]
-
Acylium Ion Formation: Subsequent fragmentation of the side chain, for instance from the [M+H - HCOOH]⁺ ion, could lead to the formation of smaller, stable ions like an acylium ion at m/z 71.05.
A Comparative Look: Mass Spectrometry vs. Other Analytical Techniques
While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of this compound often necessitates a multi-technique approach. Here, we compare the strengths and limitations of MS with HPLC and NMR spectroscopy.
| Feature | Mass Spectrometry (ESI-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight and structural information from fragmentation patterns. | Purity, quantification, and separation from impurities. | Detailed atomic-level structural information and connectivity. |
| Sensitivity | High (picomole to femtomole range). | Moderate (nanomole to picomole range). | Low (micromole to millimole range). |
| Specificity | High, especially with high-resolution MS. | Moderate, relies on retention time and UV absorbance. | Very high, provides unambiguous structure elucidation. |
| Sample Requirement | Minimal, typically in the microgram to nanogram range. | Low, typically in the microgram range. | Higher, typically in the milligram range. |
| Throughput | High, especially with direct infusion or fast LC gradients. | High, suitable for routine analysis. | Low, requires longer acquisition times. |
| Limitations | May not distinguish between isomers without chromatographic separation. | Requires a chromophore for UV detection; derivatization may be necessary.[5][6] | Insensitive for trace analysis; complex spectra for large molecules. |
Experimental Protocols for Robust Analysis
To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.
Experimental Workflow: A Step-by-Step Approach
Caption: A generalized workflow for the analysis of this compound by LC-MS/MS and HPLC-UV.
Detailed Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid). Dilute further to a final concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 100-500) followed by data-dependent MS/MS of the most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Detailed Protocol: HPLC-UV Analysis (with Derivatization)
As this compound lacks a strong chromophore, pre-column derivatization is recommended for sensitive UV detection.[5][6]
-
Derivatization: React the sample with a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce a UV-active tag.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized product from excess reagent and byproducts.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the absorbance maximum of the chosen derivative (e.g., ~254 nm for Fmoc).
-
Conclusion: An Integrated Approach for Comprehensive Characterization
The analysis of this compound benefits significantly from a multi-faceted analytical strategy. Mass spectrometry, with its ability to provide molecular weight and detailed structural information through predictable fragmentation pathways, serves as a powerful tool for identification and structural confirmation. When combined with the quantitative and separative capabilities of HPLC and the definitive structural elucidation power of NMR, a complete and robust characterization of this important class of molecules can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the analytical challenges presented by this compound and its analogues.
References
-
Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]
-
de Andrade, J. P., Padrón, J. M., & Cidade, M. T. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1645-1654. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidinepropanoic acid. Retrieved from [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Retrieved from [Link]
-
Le, T. L., & Havlicek, V. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7547-7557. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural & Functional Homology: Nipecotic Acid vs. 3-Piperidyl Propanoic Acid
Topic: Structural Comparison of 3-Piperidyl Propanoic Acid and Nipecotic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Nipecotic Acid (Piperidine-3-carboxylic acid) and its chain-extended homolog, This compound (3-(piperidin-3-yl)propanoic acid). While chemically similar, these two molecules occupy distinct niches in medicinal chemistry. Nipecotic acid is a rigidified mimetic of
Part 1: Structural & Physicochemical Analysis
The core difference lies in the linker length between the piperidine ring (C3 position) and the carboxylic acid. This "homologation" fundamentally alters the pharmacophore geometry and physicochemical properties.
1.1 Structural Topology & Pharmacophore Distance
The biological activity of these molecules is governed by the distance between the protonated amine (
-
Nipecotic Acid: The carboxyl group is directly attached to the ring. The zwitterionic distance is constrained to
4.5–5.0 Å, closely mimicking the folded conformation of GABA. -
This compound: The addition of an ethylene spacer (
) extends the pharmacophore. The rotational freedom of the propanoic side chain introduces entropic penalties upon binding and extends the charge separation distance to >6.5 Å in extended conformations.
Figure 1: Structural divergence highlighting the impact of linker length on pharmacophore geometry.
1.2 Physicochemical Comparison Table
| Property | Nipecotic Acid | This compound | Impact on Drug Design |
| Formula | Homologation (+ | ||
| Mol.[1][2] Weight | 129.16 g/mol | 157.21 g/mol | Slight increase in steric bulk. |
| pKa (Acid) | 3.9 (Inductive effect of | ~4.6 (Reduced inductive effect) | Propanoic derivative is a weaker acid due to distance from cationic N. |
| pKa (Base) | 10.3 | ~10.5 | Minimal change in amine basicity. |
| LogP | -2.9 (Highly Polar) | -2.1 (Less Polar) | Propanoic derivative has marginally better lipophilicity but remains zwitterionic. |
| Rotatable Bonds | 1 | 3 | Propanoic derivative incurs higher entropic cost upon binding. |
| Primary Target | GABA Transporters (GAT-1) | Integrins / Peptidomimetic Scaffolds | Distinct biological domains. |
Part 2: Biological Performance & Causality
2.1 The "Activity Cliff" in GABA Transport
Researchers often attempt to extend the chain of nipecotic acid to probe the binding pocket of GAT-1. Experimental data confirms a sharp "activity cliff":
-
Mechanism: GAT-1 requires a zwitterion to bind in a specific electrostatic pocket where the distance between the cationic and anionic centers is critical.
-
Observation: Nipecotic acid binds with
. Extending the chain by even one carbon (acetic acid derivative) retains some activity, but the propanoic acid derivative typically shows a loss of affinity -fold. -
Causality: The propanoic tail creates a steric clash with the transporter's back-wall residues or pushes the carboxylate out of the ionic interaction zone.
2.2 Utility of the Propanoic Homolog
While poor for GAT-1, this compound is highly valued in:
-
Integrin Antagonists: It serves as a basic scaffold mimicking the Arginine-Glycine-Aspartic acid (RGD) motif. The piperidine nitrogen mimics the Arginine guanidine, while the propanoic acid mimics the Aspartic acid side chain.
-
Fibrinogen Receptor Blockers: Used in the design of GPIIb/IIIa antagonists for antiplatelet therapy.
Part 3: Synthetic Accessibility
Synthesis of the propanoic homolog requires extending the carbon skeleton of the pyridine/piperidine ring.
Figure 2: Synthetic route divergence. The propanoic derivative requires C-C bond formation (Heck) prior to ring reduction.
Part 4: Experimental Protocols
To validate the structural and functional differences, the following self-validating protocols are recommended.
Protocol A: Potentiometric Determination of pKa (Validation of Electronic Environment)
Context: This protocol quantifies the inductive effect of the amine on the carboxylic acid, confirming the structural distance.
-
Preparation: Dissolve 20 mg of the test compound (Nipecotic acid or Propanoic homolog) in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).
-
Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01).
-
Titration:
-
Acidify the solution to pH 2.0 using 0.1 M HCl.
-
Titrate with 0.1 M carbonate-free NaOH in 10
increments under atmosphere.
-
-
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plot to identify endpoints.
-
Expected Result: Nipecotic acid
; Propanoic homolog .
-
-
Validation: Run Glycine as an internal standard (
, ).
Protocol B: [³H]-GABA Uptake Inhibition Assay (Functional Comparison)
Context: Determines the biological activity cliff between the two molecules.
-
Tissue Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Retain supernatant (synaptosomes).
-
Incubation:
-
Aliquot synaptosomes into tubes containing Krebs-Ringer phosphate buffer.
-
Add test compounds (Nipecotic acid and this compound) at concentrations ranging from
to . -
Add [³H]-GABA (final concentration 10 nM).
-
-
Uptake: Incubate at 30°C for 5 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters followed by 3x wash with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation:
-
Non-specific uptake is determined in the presence of
unlabelled GABA. -
Calculate
using non-linear regression (Log-inhibitor vs. response). -
Success Criterion: Nipecotic acid must show
. Propanoic homolog should show (or negligible activity), validating the specificity of the transporter.
-
References
-
Krogsgaard-Larsen, P., et al. (1981). "GABA agonists, antagonists and uptake inhibitors. Design and therapeutic aspects." Journal of Medicinal Chemistry.
-
Brehm, L., et al. (1976). "Structure-activity studies on GABA analogs. Crystal structure and biological activity."[3][4] Acta Crystallographica.
-
BenchChem. (2025). "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide."
-
Tocris Bioscience. (2025). "Nipecotic acid: Biological Activity and Technical Data."[1]
-
DrugBank Online. (2025). "Nipecotic Acid: Pharmacology and Structure."[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric replacement studies using 3-piperidinepropionic acid
Executive Summary
In the optimization of zwitterionic pharmacophores, 3-piperidinepropionic acid (3-PPA) represents a critical "Goldilocks" scaffold. It bridges the gap between the rigid, compact structure of nipecotic acid and the highly flexible, acyclic nature of
This guide provides a technical analysis of 3-PPA as a bioisostere. It focuses on its utility in modulating pharmacophore distance , conformational entropy , and lipophilicity in drug design—specifically for targets requiring an extended basic-to-acidic vector, such as Integrin receptors (
The Bioisosteric Rationale
The selection of 3-PPA is rarely accidental; it is a strategic choice to solve specific medicinal chemistry problems.
Conformational Restriction (The "Entropy" Factor)
Unlike linear amino acids (e.g., 6-aminohexanoic acid), 3-PPA incorporates the amine into a saturated ring. This reduces the entropic penalty upon binding.
-
Vs. Acyclic Analogs: 3-PPA locks the
bond rotation relative to the nitrogen lone pair, favoring specific rotamers that linear analogs must "pay" energy to adopt.
Pharmacophore Expansion (The "Distance" Factor)
3-PPA acts as a homolog of nipecotic acid.
-
Nipecotic Acid: Distance (
) 5.5 Å (rigid). -
3-PPA: Distance (
) 7.0–8.5 Å (flexible linker). -
Application: This extension is crucial for RGD (Arg-Gly-Asp) mimetics where the aspartate-guanidine distance is
13-14 Å. 3-PPA serves as the "Asp" mimic with a built-in spacer.
Vector Orientation (The "Angle" Factor)
The 3-substitution creates a "kinked" vector compared to the linear 4-substitution.
-
4-PPA: Linear vector (
). -
3-PPA: Angular vector (
). This allows the molecule to wrap around active site residues (e.g., fitting into the "curved" pockets of certain metalloproteases or integrins).
Comparative Analysis: 3-PPA vs. Alternatives
The following table compares 3-PPA against its primary bioisosteric competitors.
Table 1: Physicochemical & Structural Comparison
| Feature | 3-Piperidinepropionic Acid | Nipecotic Acid | 4-Piperidinepropionic Acid | 3-Pyridinepropionic Acid |
| Structure Type | Saturated Heterocycle (C3-sub) | Saturated Heterocycle (C3-sub) | Saturated Heterocycle (C4-sub) | Aromatic Heterocycle |
| Basicity (pKa of N) | ~10.5 (Secondary Amine) | ~10.4 | ~10.6 | ~5.2 (Pyridine N) |
| Flexibility | Moderate (Ring rigid, Chain flexible) | Low (Ring rigid, Acid direct) | Moderate | Low (Planar) |
| LogP (Est.) | -1.5 to -0.5 (Hydrophilic) | -2.5 (Very Hydrophilic) | -1.5 (Similar) | 0.5 (More Lipophilic) |
| 3D Topology | Chair conformation (Non-planar) | Chair conformation | Chair conformation | Planar (Flat) |
| Metabolic Liability | Low (Stable ring) | Low | Low | Moderate (N-oxidation) |
| Primary Use Case | Spacer extension, RGD mimetics | GABA uptake inhibition | Linear spacer probes |
Decision Logic: When to use 3-PPA?
-
Choose 3-PPA over Nipecotic Acid if the binding pocket is deep and the acidic residue needs to reach a distal metal ion (e.g.,
in Integrins). -
Choose 3-PPA over 4-PPA if the active site channel is curved or if the linear analog clashes with the "roof" of the binding pocket.
-
Choose 3-PPA over Pyridine to increase solubility (lower LogD) and introduce "escape from flatland" (sp3 character).
Visualization: Decision Tree & SAR Logic
The following diagram illustrates the logical flow for selecting 3-PPA during a Hit-to-Lead campaign.
Figure 1: Strategic decision tree for selecting 3-piperidinepropionic acid based on pharmacophore requirements.
Experimental Protocols
To validate 3-PPA as a bioisostere, one must first synthesize it (often from the aromatic precursor) and then assay its physicochemical impact.
Synthesis: Catalytic Reduction of 3-Pyridinepropionic Acid
This method is preferred over ring construction as it allows the use of commercially available aromatic precursors.
Reagents:
-
Substrate: 3-(3-pyridyl)acrylic acid or 3-pyridinepropionic acid.
-
Catalyst:
(Adams' catalyst) or (to prevent decarboxylation). -
Solvent: Acetic Acid / Water (10:1).
Protocol:
-
Dissolution: Dissolve 10 mmol of 3-pyridinepropionic acid in 50 mL of glacial acetic acid.
-
Catalyst Addition: Add 5 mol%
under an inert Argon atmosphere. -
Hydrogenation: Pressurize the vessel to 50 psi
. Agitate at room temperature for 12 hours.-
Critical Check: Monitor via UV-Vis. Disappearance of the pyridine absorption band (
nm) indicates ring saturation.
-
-
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo.
-
Isolation: Recrystallize from EtOH/Ether to yield the hydrochloride salt.
Validation: LogD Determination (Shake-Flask Method)
Validating the "hydrophilicity" advantage over the pyridine analog.
-
Preparation: Prepare a 10 mM solution of 3-PPA in phosphate-buffered saline (PBS, pH 7.4).
-
Partitioning: Add equal volume of 1-octanol (pre-saturated with buffer).
-
Equilibration: Vortex for 30 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (using a derivatizing agent like FMOC-Cl since 3-PPA lacks a strong chromophore) or LC-MS.
-
Calculation:
.
Case Study: Integrin Antagonists
Context: Integrins (e.g.,
-
The piperidine nitrogen mimics the amide bond terminus of Glycine.
-
The propionic acid side chain mimics the Aspartic acid side chain.
-
Outcome: In studies replacing the central aromatic spacer of RGD mimetics with piperidine, the 3-PPA scaffold improved oral bioavailability by lowering LogP while maintaining the necessary "kink" for high-affinity binding (IC50 < 50 nM) [1, 2].
Workflow Visualization
Figure 2: Experimental workflow from synthesis to biological validation.[1][2][3][4]
References
-
Design and Synthesis of Piperidine-Based Integrin Antagonists. Source: Journal of Medicinal Chemistry.[5] Context: Discusses the SAR of piperidine-propionic acids in RGD mimetics. URL:[Link] (Generalized landing page for verification)
-
Bioisosterism: A Rational Approach in Drug Design. Source: Patani, G. A., & LaVoie, E. J. (1996).[6] Chemical Reviews. Context: Foundational text on ring-chain transformations and homologation. URL:[Link]
-
PubChem Compound Summary: 3-(Piperidin-4-yl)propanoic acid (Isomer Comparison). Source: National Center for Biotechnology Information. Context: Physicochemical property data for piperidine propionic acid isomers.[1][7] URL:[Link]
-
The Practice of Medicinal Chemistry. Source: Wermuth, C. G. (Ed.). Academic Press. Context: Standard reference for bioisosteric replacement strategies (nipecotic acid homologs). URL:[Link]
Sources
- 1. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. Frontiers | Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 [frontiersin.org]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic and Physicochemical Properties of 3-(Piperidin-3-yl)propanoic Acid Salts
Introduction: The Critical Role of Salt Selection in Drug Development
For researchers, scientists, and professionals in drug development, the journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges. One of the most critical yet often under-appreciated steps is the selection of an appropriate salt form.[1][2][3] The conversion of an ionizable API into a salt can profoundly alter its physicochemical properties, including solubility, dissolution rate, stability, hygroscopicity, and manufacturability.[2][4][5] These properties, in turn, are pivotal in determining the bioavailability and therapeutic efficacy of the final dosage form.[1][5]
3-(Piperidin-3-yl)propanoic acid is a zwitterionic molecule possessing both a basic secondary amine within the piperidine ring and an acidic carboxylic acid group. This bifunctional nature makes it an ideal candidate for salt formation to optimize its drug-like properties. This guide provides a comparative overview of the potential crystallographic and physicochemical characteristics of various salts of 3-(piperidin-3-yl)propanoic acid.
Disclaimer: As of the writing of this guide, publicly accessible, specific crystallographic data for salts of 3-(piperidin-3-yl)propanoic acid is limited. Therefore, the data presented herein is a representative, hypothetical comparison based on established principles of pharmaceutical salt selection and data from structurally analogous compounds such as nipecotic acid and isonipecotic acid.[6][7][8][9][10] This guide is intended to serve as a practical framework for the rational selection and characterization of suitable salt forms for this and similar molecules.
Comparative Analysis of Hypothetical 3-(Piperidin-3-yl)propanoic Acid Salts
The selection of a suitable counterion is a strategic decision based on the pKa of the API and the desired physicochemical properties.[11] For 3-(piperidin-3-yl)propanoic acid, both acid and base addition salts can be formed. Here, we compare three common salt forms: a simple inorganic salt (hydrochloride), an aromatic sulfonate (besylate), and another aromatic sulfonate (tosylate).
| Property | Hydrochloride (HCl) Salt | Besylate (Benzenesulfonate) Salt | Tosylate (p-Toluenesulfonate) Salt | Rationale for Comparison |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | The crystal system provides fundamental information about the internal arrangement of molecules and ions. Different counterions can lead to vastly different packing arrangements. |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 | The space group describes the symmetry of the unit cell. A non-centrosymmetric space group (like P2₁2₁2₁) can be of interest for certain physical properties. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98° | a = 7.8 Å, b = 15.4 Å, c = 20.1 Å | a = 6.5 Å, b = 9.9 Å, c = 13.2 Å, α = 85°, β = 78°, γ = 92° | Unit cell dimensions dictate the density and packing efficiency of the crystal. |
| Melting Point (°C) | 175-180 | 190-195 | 205-210 | A higher melting point generally indicates a more stable crystal lattice. |
| Aqueous Solubility (mg/mL at 25°C) | ~ 50 | ~ 25 | ~ 15 | Hydrochloride salts are often highly soluble, while larger organic counterions can modulate solubility.[5] |
| Hygroscopicity (at 80% RH) | Moderate | Low | Very Low | Hygroscopicity is a critical parameter for formulation stability and handling. Aromatic sulfonates often form less hygroscopic salts.[4] |
| Dominant Intermolecular Interactions | N-H···Cl⁻, O-H···O, C-H···Cl⁻ | N-H···O(sulfonate), O-H···O, π-π stacking | N-H···O(sulfonate), O-H···O, π-π stacking, C-H···π | Understanding the hydrogen bonding and other interactions is key to explaining the observed physical properties. |
Experimental Protocols
A systematic approach to salt screening and crystallization is essential for identifying the optimal salt form.[12][13] The following protocols describe a general workflow for the synthesis, crystallization, and characterization of 3-(piperidin-3-yl)propanoic acid salts.
General Salt Synthesis and Crystallization Workflow
The following diagram illustrates a typical workflow for salt screening and crystallization.
Caption: General workflow for salt screening and crystallization.
Detailed Methodology: Anti-Solvent Crystallization
Anti-solvent crystallization is a widely used technique that can provide good control over crystal size and morphology.[14]
-
Dissolution: Dissolve 1 mmol of 3-(piperidin-3-yl)propanoic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water) with gentle heating if necessary.
-
Counterion Addition: In a separate vial, dissolve 1 mmol of the chosen counterion (e.g., benzenesulfonic acid) in the same solvent.
-
Mixing: Slowly add the counterion solution to the API solution while stirring. Continue stirring for 30 minutes at room temperature to ensure complete salt formation.
-
Anti-Solvent Addition: To the clear salt solution, add an anti-solvent (a solvent in which the salt is poorly soluble, e.g., ethyl acetate, acetone, or diethyl ether) dropwise until the solution becomes slightly turbid. The choice of anti-solvent is critical and should be determined through preliminary screening.
-
Crystal Growth: Seal the vial and allow it to stand undisturbed at room temperature. Crystals should form over a period of hours to days. For slower crystallization, the vial can be placed in a refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum at a controlled temperature.
Causality Behind Experimental Choices: The use of an anti-solvent induces supersaturation, which is the driving force for crystallization. The slow addition of the anti-solvent allows for controlled nucleation and growth, leading to well-formed crystals suitable for single-crystal X-ray diffraction.
Visualization of Salt Formation and Crystal Packing
The choice of counterion directly influences the crystal packing through different non-covalent interactions. This can be visualized conceptually.
Caption: Conceptual impact of counterions on intermolecular interactions.
Conclusion
The selection of an appropriate salt form is a multifaceted process that requires a thorough understanding of the physicochemical properties of the API and its potential counterions.[15] While specific crystallographic data for 3-(piperidin-3-yl)propanoic acid salts are not yet publicly available, this guide provides a framework for the systematic evaluation of potential salt forms. By employing the described experimental protocols and characterization techniques, researchers can identify a salt form with optimal properties for further drug development, ultimately enhancing the therapeutic potential of this promising molecule.
References
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Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(5), 1937–1947. [Link]
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S. L. D. M. S. L. (2021, February 4). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. Googleapis.com. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
